Tiformin
Beschreibung
4-guanidinobutanamide is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-(diaminomethylideneamino)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4O/c6-4(10)2-1-3-9-5(7)8/h1-3H2,(H2,6,10)(H4,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVFECVVGNXFKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194948 | |
| Record name | Tiformin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4210-97-3 | |
| Record name | 4-Guanidinobutyramide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4210-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiformin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004210973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiformin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIFORMIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZN0LJN8CC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Past: A Technical Guide to the Discovery of Metformin
Note: Initial research indicates that "Tiformin" may be a typographical error for "Metformin," the widely recognized first-line therapeutic for type 2 diabetes. This guide will proceed with an in-depth exploration of the historical and scientific context surrounding the discovery of Metformin.
Metformin's journey from a medieval herbal remedy to a cornerstone of modern diabetes management is a multi-decade saga of scientific inquiry. This technical guide delves into the pivotal moments, key experimental findings, and evolving understanding of its mechanism of action that defined its discovery and development.
From Folk Medicine to Pharmaceutical Innovation
The story of metformin begins with Galega officinalis, commonly known as goat's rue or French lilac.[1] In medieval Europe, this plant was used in folk medicine to alleviate symptoms now associated with diabetes, such as frequent urination.[1] The therapeutic potential of Galega officinalis eventually captured the attention of the scientific community, leading to the isolation of its active compounds.
In the early 20th century, scientists identified galegine, a guanidine derivative from Galega officinalis, as the substance responsible for its glucose-lowering effects.[2][3] However, galegine itself proved to be too toxic for clinical use.[3] This prompted further research into synthetic derivatives, leading to the synthesis of metformin (dimethylbiguanide) and other biguanides like phenformin.[3] The first evidence of metformin's hypoglycemic activity in animal models was reported by Slotta and Tschesche in 1929.[4]
Despite these early discoveries, the clinical development of metformin was largely overshadowed by the advent of insulin therapy in the 1920s.[1] It wasn't until the 1950s that metformin, under the trade name Glucophage ("glucose eater"), began to gain traction, particularly after the French physician Jean Sterne reported its clinical use in 1957.[1][4]
Early Clinical Investigations and Quantitative Outcomes
Early clinical studies focused on establishing the efficacy and safety of metformin in patients with type 2 diabetes. These trials were crucial in differentiating it from other biguanides, such as phenformin, which was later withdrawn from the market in many countries due to a higher risk of lactic acidosis.[1][4]
| Study Focus | Key Quantitative Findings | Reference |
| Glycemic Control | Metformin demonstrated a significant reduction in blood glucose levels, both in the fasting state and postprandially.[2] | [2] |
| Weight Management | Unlike insulin and sulfonylureas, metformin treatment was not associated with weight gain and in some cases, led to modest weight reduction.[2] | [2] |
| Hypoglycemia Risk | The risk of hypoglycemia with metformin monotherapy was found to be significantly lower compared to other available antidiabetic agents.[2] | [2] |
Elucidating the Mechanism of Action: A Complex Picture
The precise molecular mechanism of metformin's action has been a subject of intensive research for decades and is now understood to be multifaceted.[3][5][6] Early research established that metformin's primary effect is the reduction of hepatic glucose production (gluconeogenesis).[2][3]
Subsequent investigations have revealed that metformin exerts its effects through both AMP-activated protein kinase (AMPK)-dependent and AMPK-independent pathways.[3][5]
Key Signaling Pathways
1. AMPK-Dependent Pathway:
Metformin is known to inhibit mitochondrial respiratory chain complex I.[4] This leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio. The elevated AMP levels activate AMPK, a key cellular energy sensor.[2] Activated AMPK then phosphorylates downstream targets, leading to the inhibition of gluconeogenic gene expression and a reduction in hepatic glucose output.
Caption: AMPK-Dependent Pathway of Metformin Action.
2. AMPK-Independent Pathway:
More recent studies have highlighted AMPK-independent mechanisms of metformin.[5][6] One significant finding is metformin's ability to antagonize the action of the hormone glucagon.[6] By reducing cyclic AMP (cAMP) levels, metformin can suppress glucagon-dependent glucose production in the liver, independent of AMPK activation.[3]
Caption: AMPK-Independent Pathway of Metformin Action.
Experimental Protocols: A Glimpse into Historical Methods
Reconstructing the exact experimental protocols from the earliest metformin studies is challenging due to the reporting standards of the era. However, based on the nature of the research, we can infer the general methodologies employed.
Animal Studies (e.g., Slotta and Tschesche, 1929):
-
Objective: To determine the glucose-lowering effect of synthetic biguanides.
-
Methodology:
-
A cohort of laboratory animals (likely rabbits or dogs) would have been used.
-
Baseline blood glucose levels would be established.
-
Animals would be administered varying doses of the test compound (metformin).
-
Blood samples would be taken at regular intervals post-administration to measure changes in blood glucose concentration.
-
A control group receiving a placebo would have been included for comparison.
-
Early Human Clinical Trials (e.g., Sterne, 1957):
-
Objective: To evaluate the efficacy and safety of metformin in patients with type 2 diabetes.
-
Methodology:
-
Recruitment of a cohort of patients with a diagnosis of type 2 diabetes.
-
A baseline period to record dietary habits and baseline glycemic control (fasting and postprandial blood glucose).
-
Initiation of metformin therapy, often with a dose-titration schedule to improve gastrointestinal tolerability.
-
Regular monitoring of blood glucose levels and other relevant clinical parameters.
-
Assessment of adverse events through patient reporting and clinical observation.
-
Caption: Generalized Experimental Workflow for Metformin Discovery.
Conclusion
The discovery of metformin is a testament to the value of investigating natural products and the importance of persistent scientific inquiry. From its origins as a folk remedy to its current status as a first-line treatment for type 2 diabetes, metformin's journey has been marked by key discoveries that have progressively illuminated its complex mechanism of action. The ongoing research into its pleiotropic effects, including potential applications in cancer and aging, ensures that the story of metformin is far from over.[7]
References
- 1. The History of the Diabetes Drug Metformin | YourCareEverywhere [qa-1.test.yourcareeverywhere.com]
- 2. Metformin: Out of Backwaters and into the Mainstream | American Scientist [americanscientist.org]
- 3. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular mechanism of action of metformin: old or new insights? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of action of metformin: old or new insights? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Bibliometrics Analysis of Metformin Development From 1980 to 2019 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Whitepaper on the Preliminary Anti-Aging Properties of Metformin
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following information is intended for research and informational purposes only. It is not a substitute for professional medical advice, diagnosis, or treatment. The content of this document is based on preliminary studies and the anti-aging effects of metformin in humans are still under investigation.
Introduction
Metformin, a biguanide derivative, is a first-line therapeutic agent for type 2 diabetes mellitus (T2DM) with a clinical history spanning over six decades.[1][2] Beyond its well-established glucose-lowering effects, a growing body of preclinical and epidemiological evidence suggests that metformin may possess significant anti-aging properties.[1][3][4] These findings have catalyzed a paradigm shift in geroscience, positioning metformin as a leading candidate for interventions that target the fundamental processes of aging.
Emerging research indicates that metformin modulates several of the key hallmarks of aging, including deregulated nutrient sensing, mitochondrial dysfunction, cellular senescence, and inflammation.[3][5][6][7] Its potential to delay the onset of age-related diseases such as cardiovascular disorders, cancer, and neurodegenerative conditions has been observed in numerous studies.[4][5][8] This has culminated in the initiation of the groundbreaking Targeting Aging with Metformin (TAME) trial, a large-scale clinical study designed to definitively assess whether metformin can postpone the development of age-related chronic diseases in non-diabetic individuals.[3][5][9][10][11]
This technical guide provides an in-depth overview of the preliminary studies on metformin's anti-aging properties, focusing on its core mechanisms of action, summarizing quantitative data from key experiments, detailing common experimental protocols, and visualizing the complex biological pathways involved.
Core Mechanisms of Action and Signaling Pathways
Metformin's potential geroprotective effects are attributed to its influence on several interconnected signaling pathways that are central to the aging process.
Activation of AMP-Activated Protein Kinase (AMPK)
The primary molecular mechanism underlying many of metformin's benefits is the activation of AMPK, a crucial cellular energy sensor.[12][13][14][15]
-
Mechanism: Metformin inhibits Complex I of the mitochondrial respiratory chain.[6][15] This action reduces ATP synthesis and increases the cellular AMP/ATP ratio.[6][15] The elevated AMP levels allosterically activate AMPK.[12][15] Activated AMPK works to restore energy homeostasis by switching on catabolic pathways that generate ATP and switching off anabolic, ATP-consuming processes.[12][16]
-
Relevance to Aging: The activity of the AMPK signaling pathway is known to decline with age.[13] This decline contributes to several age-related phenotypes, including increased inflammation and reduced autophagy.[13] By activating AMPK, metformin effectively mimics a state of caloric restriction, a well-established intervention for extending lifespan in various model organisms.[3]
Inhibition of the mTOR Pathway
The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism.[16][17][18] The mTOR signaling network is a key player in modulating the aging process.[16][17]
-
Mechanism: AMPK directly phosphorylates and activates Tuberous Sclerosis Complex 2 (TSC2), which in turn inhibits the small GTPase Rheb, a critical activator of the mTORC1 complex.[19] By activating AMPK, metformin leads to the downstream inhibition of mTORC1 signaling.[3][19]
-
Relevance to Aging: Overactive mTOR signaling is linked to accelerated aging and numerous age-related diseases.[3][20] Inhibition of the mTOR pathway, famously by the drug rapamycin, has been shown to extend lifespan across various species.[18][20] Metformin's inhibitory effect on mTOR contributes to its anti-aging profile by promoting autophagy and reducing protein synthesis, processes that help maintain cellular health.[4]
Activation of Sirtuin 1 (SIRT1)
Sirtuins are a class of NAD+-dependent deacetylases that play a critical role in cellular stress resistance, metabolism, and longevity.[21][22]
-
Mechanism: Metformin's inhibition of mitochondrial respiration increases the cellular NAD+/NADH ratio, which in turn enhances the activity of SIRT1.[6] Some studies also propose that metformin can directly bind to and activate SIRT1, independent of changes in NAD+ levels, by lowering its Michaelis constant (Km) for NAD+.[22][23]
-
Relevance to Aging: SIRT1 activity is known to decline during aging, partly due to decreasing NAD+ levels.[23] SIRT1 activation is associated with improved mitochondrial function, reduced inflammation, and enhanced DNA repair, all of which contribute to a healthier lifespan.[24]
Modulation of Inflammation via NF-κB
Chronic, low-grade inflammation (inflammaging) is a hallmark of the aging process and a key driver of many age-related diseases.
-
Mechanism: Metformin exerts anti-inflammatory effects, primarily through the AMPK-mediated inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).[3][14] NF-κB is a master regulator of the inflammatory response and is responsible for the transcription of many pro-inflammatory cytokines that constitute the Senescence-Associated Secretory Phenotype (SASP).[25] Studies have shown that metformin can prevent the activation of the IKKα/β complex, which is required for NF-κB activation.[25]
-
Relevance to Aging: The accumulation of senescent cells, which secrete a cocktail of inflammatory molecules (the SASP), contributes to inflammaging.[26][27] By inhibiting the NF-κB pathway, metformin can suppress the SASP, thereby mitigating the detrimental effects of senescent cells on surrounding tissues.[25]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative findings from studies investigating metformin's effects on aging and longevity.
Table 1: Summary of Representative Preclinical Studies on Metformin's Anti-Aging Effects
| Model Organism | Dosage/Concentration | Key Quantitative Outcomes | Reference(s) |
| C. elegans | 50 mM | Up to 50% extension of lifespan and healthspan. | [1] |
| Mice | 0.1% w/w in diet | ~5.8% increase in mean lifespan in male mice. | [4] |
| Mice (Elderly C57/lcrfa) | Not specified | Reduced CD8+ T cell infiltration and markers of pro-inflammatory immune activity in ovarian tissue. | [3] |
| Human PBMCs | 10-20 mM | 27.5% - 39.4% reduction in the frequency of senescent CD8+ T cells. | [26][28] |
| Rats (High Fructose-Fed) | Not specified | Significantly enhanced serum SIRT1 activity and improved HOMA-IR index. | [29] |
Table 2: Summary of Key Clinical Trials and Observational Studies
| Study/Trial Name | Population | Key Quantitative Outcomes | Reference(s) |
| UKPDS (Observational) | Overweight T2DM patients | 35% reduction in microvascular complications; 25% decrease in diabetes-related deaths. | [3] |
| Diabetes Prevention Program (DPP) | Pre-diabetic individuals | 31% reduction in the incidence of T2DM compared to placebo. | [10][30] |
| Singapore Longitudinal Aging Study | T2DM patients | 51% reduced risk of cognitive impairment, especially with >6 years of use. | [30] |
| TAME Trial (Ongoing) | 3,000 non-diabetic individuals (ages 65-79) | Primary outcome: Composite of new age-related diseases (CVD, cancer, dementia, etc.). | [3][5][10][13] |
| MILES Study | Older adults with prediabetes | Showed induction of anti-aging transcriptional changes. | [8][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to study metformin's effects on aging.
In Vitro Cellular Senescence Assay
-
Objective: To determine if metformin can prevent or reverse cellular senescence in vitro.
-
Methodology:
-
Cell Culture: Primary human fibroblasts (e.g., IMR-90, WI-38) are cultured in appropriate media.
-
Induction of Senescence: Senescence is induced by methods such as replicative exhaustion (serial passaging), DNA damage (e.g., treatment with doxorubicin or etoposide), or oxidative stress (e.g., H₂O₂ treatment).
-
Metformin Treatment: Cells are treated with varying concentrations of metformin (e.g., 10 µM - 10 mM) either before, during, or after the induction of senescence. A vehicle-treated group serves as a control.
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining: Cells are fixed and stained with an X-gal solution at pH 6.0. Senescent cells stain blue due to increased lysosomal β-galactosidase activity. The percentage of blue-staining cells is quantified by microscopy.
-
Analysis of SASP: The conditioned media from cell cultures is collected. Levels of key SASP factors (e.g., IL-6, IL-8, MMPs) are quantified using techniques like ELISA or multiplex cytokine arrays.
-
Analysis of Senescence Markers: Protein levels of senescence markers like p16INK4a and p21WAF1/CIP1 are measured via Western blotting or immunofluorescence.
-
Western Blotting for Signaling Pathway Analysis
-
Objective: To measure the effect of metformin on the phosphorylation status and expression levels of key proteins in signaling pathways like AMPK and mTOR.
-
Methodology:
-
Cell/Tissue Lysis: Cells or tissues treated with metformin are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-S6K, anti-S6K).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager.
-
Quantification: The intensity of the protein bands is quantified using densitometry software. The ratio of the phosphorylated protein to the total protein is calculated to determine the level of pathway activation.
-
Lifespan/Healthspan Assay in Caenorhabditis elegans
-
Objective: To determine if metformin extends the lifespan and/or healthspan of a model organism.
-
Methodology:
-
Synchronization: A population of age-synchronized worms is generated (e.g., by bleach synchronization to isolate eggs).
-
Treatment: L4 larvae are transferred to nematode growth medium (NGM) plates containing a bacterial food source (e.g., E. coli OP50) and the desired concentration of metformin. Control plates contain the vehicle only.
-
Lifespan Scoring: Starting from day 1 of adulthood, the worms are scored daily or every other day for survival. Worms are considered dead if they do not respond to gentle prodding with a platinum wire. Live worms are transferred to fresh plates to separate them from their progeny.
-
Healthspan Metrics: In parallel cohorts, healthspan can be assessed by measuring parameters such as pharyngeal pumping rate, locomotion (body bends per minute), and resistance to stress (e.g., thermal or oxidative stress).
-
Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance between treated and control groups is determined using the log-rank test.
-
Conclusion and Future Directions
Preliminary studies in various model organisms and observational data in humans strongly suggest that metformin has significant potential as a geroprotective agent.[1][3] Its ability to target fundamental aging pathways, particularly through the activation of AMPK and the subsequent modulation of mTOR, SIRT1, and NF-κB, provides a robust mechanistic framework for its observed benefits.[3][19] The drug has been shown to delay cellular senescence, reduce inflammation, and improve metabolic health, all of which are critical for extending healthspan.[5][25]
Despite these promising findings, the majority of the direct evidence for metformin's anti-aging effects comes from laboratory studies.[3] Critical questions remain regarding optimal dosing, long-term safety in non-diabetic populations, and the full extent of its efficacy in humans.[3] The successful completion of the TAME trial and other ongoing clinical investigations is paramount.[3][13] These studies will be instrumental in validating metformin's role as the first U.S. FDA-approved drug for targeting aging itself, potentially paving the way for a new era of preventative medicine aimed at extending the human healthspan.
References
- 1. Metformin as Anti-Aging Therapy: Is It for Everyone? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metformin in aging and aging-related diseases: clinical applications and relevant mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Metformin: A Potential Candidate for Targeting Aging Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metformin's Mechanisms in Attenuating Hallmarks of Aging and Age-Related Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metformin in aging and aging-related diseases: clinical applications and relevant mechanisms [thno.org]
- 7. Benefits of Metformin in Attenuating the Hallmarks of Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Critical Review of the Evidence That Metformin Is a Putative Anti-Aging Drug That Enhances Healthspan and Extends Lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. A Critical Review of the Evidence That Metformin Is a Putative Anti-Aging Drug That Enhances Healthspan and Extends Lifespan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metformin Activates AMP-activated Protein Kinase by Promoting Formation of the αβγ Heterotrimeric Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical perspectives and concerns of metformin as an anti‐aging drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action [frontiersin.org]
- 15. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Exploring the role of mTOR pathway in aging and age-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mTOR as a central regulator of lifespan and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. Metformin activates AMPK/SIRT1/NF-κB pathway and induces mitochondrial dysfunction to drive caspase3/GSDME-mediated cancer cell pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Metformin Is a Direct SIRT1-Activating Compound: Computational Modeling and Experimental Validation [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. Metformin Activation of Sirtuin 3 Signaling Regulates Mitochondrial Function Improves Diabetes-Associated Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Metformin inhibits the senescence-associated secretory phenotype by interfering with IKK/NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The effect of metformin on senescence of T lymphocytes | springermedizin.de [springermedizin.de]
- 27. Targeting Cellular Senescence in Aging and Age-Related Diseases: Challenges, Considerations, and the Emerging Role of Senolytic and Senomorphic Therapies [aginganddisease.org]
- 28. The effect of metformin on senescence of T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Resveratrol and/or Metformin Activates Serum Sirtuin-1 and Decreases Insulin Resistance in High Fructose-Fed Rats [bmfj.journals.ekb.eg]
- 30. Metformin as a Tool to Target Aging - PMC [pmc.ncbi.nlm.nih.gov]
Tiformin and the Gut Microbiota: An Unexplored Frontier in Preclinical Research
A notable scarcity of preclinical data exists regarding the specific impact of tiformin on the composition and function of the gut microbiota. Extensive searches of scientific literature and preclinical study databases have not yielded specific research detailing the effects of this compound on microbial communities in animal models.
This lack of specific data on this compound is in stark contrast to the wealth of information available for metformin, a structurally and functionally related biguanide. Metformin is one of the most widely prescribed medications for type 2 diabetes and has been the subject of numerous preclinical and clinical studies investigating its interaction with the gut microbiome.
Given the absence of direct evidence for this compound, this guide will provide a comprehensive overview of the well-documented effects of metformin on the gut microbiota in preclinical models. This information may serve as a valuable proxy and a foundational resource for researchers interested in the potential gut-mediated mechanisms of this compound, while underscoring the critical need for direct investigation into this compound itself. The following sections will detail the known quantitative changes in microbiota, experimental methodologies, and associated signaling pathways related to metformin.
Metformin's Impact on Gut Microbiota Composition in Preclinical Models: A Quantitative Overview
Metformin has been shown to induce significant alterations in the gut microbiota of various preclinical models, most commonly in rodents fed a high-fat diet (HFD) to induce obesity and insulin resistance. These changes are characterized by a shift in the relative abundance of several key bacterial taxa, which are summarized in the tables below.
| Phylum/Family | Change in Relative Abundance with Metformin | Preclinical Model | Citation |
| Verrucomicrobiaceae | Increased | High-fat diet-fed mice | [1][2] |
| Rikenellaceae | Increased | Healthy mice | [1][2] |
| Ruminococcaceae | Increased | Healthy mice | [1][2] |
| Genus | Change in Relative Abundance with Metformin | Preclinical Model | Citation |
| Akkermansia | Increased | High-fat diet-fed mice, Aged obese mice | [1][3] |
| Bacteroides | Increased | High-fat diet-fed mice, Aged obese mice | [3] |
| Butyricimonas | Increased | Aged obese mice | [3] |
| Parabacteroides | Increased | Aged obese mice | [3] |
| Escherichia/Shigella | Increased | Healthy individuals (human studies relevant to preclinical findings) | [1] |
| Lactobacillus | Increased | High-fat diet-fed male rats | [1] |
| Blautia | Increased | High-fat diet-fed male rats | [1] |
| Butyricoccus | Increased | High-fat diet-fed male rats | [1] |
| Phascolarctobacterium | Increased | High-fat diet-fed male rats | [1] |
| Parasutterella | Increased | High-fat diet-fed male rats | [1] |
| Prevotella | Increased | High-fat diet-fed male rats | [1] |
| Allobaculum | Increased | High-fat diet-fed male rats | [1] |
| Intestinibacter | Decreased | Individuals with treatment-naive T2D (human studies relevant to preclinical findings) | [1][4] |
| Clostridium | Decreased | Healthy individuals (human studies relevant to preclinical findings) | [1] |
Key Experimental Protocols in Preclinical Gut Microbiota Research
The following outlines a typical experimental workflow for investigating the impact of a compound like metformin on the gut microbiota in a preclinical setting.
Experimental Workflow
Caption: A typical experimental workflow for preclinical studies on metformin and gut microbiota.
Detailed Methodologies
-
Animal Models: High-fat diet-induced obese C57BL/6J mice are a common model to simulate the metabolic conditions of type 2 diabetes.[1] Aged mice are also used to study the effects in the context of aging.[3]
-
Drug Administration: Metformin is typically administered via oral gavage for a period ranging from several weeks to months.[1][2] Dosages vary but are calculated to be relevant to human therapeutic doses.
-
Microbiota Analysis:
-
DNA Extraction: Microbial DNA is extracted from fecal pellets collected at baseline and at the end of the treatment period.[2]
-
Sequencing: The composition of the gut microbiota is commonly assessed using 16S rRNA gene sequencing, which targets a specific gene common to all bacteria, or shotgun metagenomic sequencing, which sequences all genomic DNA in a sample, providing species-level and functional information.[1][2]
-
-
Fecal Microbiota Transplantation (FMT): To establish a causal link between metformin-altered microbiota and host metabolic improvements, fecal samples from metformin-treated donor mice are transplanted into germ-free recipient mice.[3][5] The metabolic health of the recipient mice is then assessed.
Signaling Pathways Implicated in Metformin's Gut-Mediated Effects
Metformin's influence on the gut microbiota is linked to several host signaling pathways that contribute to its therapeutic effects. The exact mechanisms are still under investigation, but key pathways have been identified.
Metformin-Microbiota-Host Signaling Axis
Caption: Signaling pathways influenced by metformin's interaction with the gut microbiota.
-
AMP-activated protein kinase (AMPK) Activation: A primary mechanism of metformin is the activation of AMPK, a key regulator of cellular energy metabolism.[3] This leads to suppressed glucose production in the liver and increased glucose uptake in muscles. The gut microbiota may contribute to AMPK activation through the production of metabolites like short-chain fatty acids (SCFAs).
-
NF-κB Signaling Pathway: Metformin has been shown to downregulate the NF-κB signaling pathway in the small intestine of obese and insulin-resistant mice.[6] This pathway is a critical regulator of inflammation. The modulation of the gut microbiota by metformin, including changes in the abundance of Parabacteroides distasonis, Bacteroides spp., and Lactobacillus spp., has been correlated with the downregulation of this pathway.[6]
-
Short-Chain Fatty Acid (SCFA) Production: Metformin treatment is associated with an increased production of SCFAs, such as butyrate and propionate, by the gut microbiota.[1] SCFAs have numerous beneficial effects, including serving as an energy source for colonocytes, enhancing intestinal barrier function, and modulating host metabolism and immune responses.
References
- 1. researchgate.net [researchgate.net]
- 2. The Relationship between the Gut Microbiome and Metformin as a Key for Treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disentangling the effects of type 2 diabetes and metformin on the human gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the action mechanisms of metformin in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The preclinical discovery and clinical evaluation of tirzepatide for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of Tiformin Hydrochloride: A Technical Guide
Disclaimer: Information on Tiformin hydrochloride is limited in publicly available scientific literature. This compound belongs to the biguanide class of drugs, similar to the extensively researched compound, Metformin.[1] Consequently, this guide synthesizes the available information on this compound hydrochloride and supplements it with data from Metformin to provide a comprehensive overview of the pharmacodynamics characteristic of this drug class for research and development professionals.
Executive Summary
This compound hydrochloride is an oral antihyperglycemic agent of the biguanide class.[1] Its primary pharmacodynamic effects center on the reduction of hyperglycemia, achieved through a multi-faceted mechanism of action that does not stimulate insulin secretion. The core mechanisms involve the suppression of hepatic glucose production, enhancement of peripheral glucose uptake and utilization, and decreased intestinal absorption of glucose.[1] The central molecular target for these actions is the activation of 5' AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis.[1] This document provides an in-depth exploration of these mechanisms, supported by quantitative data from clinical and preclinical studies, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways.
Mechanism of Action
This compound hydrochloride's therapeutic effects are primarily driven by its influence on glucose metabolism in the liver and peripheral tissues. Unlike other classes of oral antidiabetic drugs, it does not cause hypoglycemia in diabetic or non-diabetic individuals and does not lead to hyperinsulinemia.
Primary Pharmacodynamic Effects:
-
Decreased Hepatic Glucose Production: this compound hydrochloride inhibits gluconeogenesis in the liver, a major contributor to fasting hyperglycemia in type 2 diabetes.[1]
-
Improved Insulin Sensitivity: By activating AMPK, this compound enhances glucose uptake and utilization in peripheral tissues, particularly skeletal muscle.[1]
-
Reduced Intestinal Glucose Absorption: The compound also plays a role in decreasing the absorption of glucose from the gastrointestinal tract.[1]
The molecular cornerstone of these effects is the activation of AMPK.
Signaling Pathway of this compound Hydrochloride
The activation of AMPK by this compound hydrochloride initiates a cascade of downstream effects that collectively improve glycemic control.
Quantitative Pharmacodynamic Data
While specific quantitative data for this compound hydrochloride is not widely available, the following tables summarize representative data from clinical and preclinical studies of Metformin, which shares a similar mechanism of action.
Clinical Efficacy in Type 2 Diabetes (Metformin Data)
| Dosage | Mean Change in HbA1c from Baseline | Mean Change in Fasting Plasma Glucose (FPG) from Baseline | Reference |
| 500 mg/day | -0.6% | -19 mg/dL | |
| 1000 mg/day | -0.7% to -1.0% | -43 mg/dL | |
| 1500 mg/day | -1.0% | -62 mg/dL | |
| 2000 mg/day | -1.0% to -2.0% | -84 mg/dL | |
| Placebo | +0.4% | +16 mg/dL | |
| Table 1: Dose-Response Relationship of Metformin on Glycemic Control. |
Preclinical Data (Metformin Data)
| Parameter | Value | Species | Reference |
| LD50 (Oral) | 1000 mg/kg | Rat | |
| Effect on Hepatic Glucose Production | ~50-60% reduction in animal models | Rat | |
| Effect on Intestinal Glucose Uptake | 2-fold increase in small intestine, 3-fold in colon | Human/Rat | |
| Table 2: Key Preclinical Pharmacodynamic Parameters for Metformin. |
Key Experimental Protocols
The following are detailed methodologies for assays crucial to studying the pharmacodynamics of this compound hydrochloride and other biguanides.
AMPK Activation Assay (Western Blot for Phospho-AMPK)
This protocol details the detection of activated AMPK via Western blotting for its phosphorylated form (p-AMPK) at threonine-172.
Protocol Steps:
-
Cell Culture and Treatment: Plate cells (e.g., HepG2 hepatocytes or L6 myotubes) and grow to 70-80% confluency. Treat with desired concentrations of this compound hydrochloride for various time points.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with phosphatase and protease inhibitors.
-
Protein Quantification: Determine protein concentration of lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them on a polyacrylamide gel.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPK (Thr172) and total AMPK.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phospho-AMPK signal to the total AMPK signal.
In Vitro Hepatic Glucose Production Assay
This assay measures the rate of glucose production from gluconeogenic precursors in primary hepatocytes.
Protocol Steps:
-
Hepatocyte Isolation and Plating: Isolate primary hepatocytes from a suitable animal model (e.g., rat or mouse) and plate on collagen-coated plates.
-
Pre-incubation and Treatment: After cell attachment, wash the hepatocytes and pre-incubate in glucose-free DMEM. Then, treat with this compound hydrochloride at various concentrations.
-
Glucose Production: Replace the medium with glucose production buffer (glucose-free DMEM containing gluconeogenic precursors like lactate and pyruvate). Incubate for a defined period (e.g., 3-6 hours).
-
Sample Collection and Measurement: Collect aliquots of the medium and measure glucose concentration using a colorimetric glucose oxidase assay kit.
-
Data Normalization: Normalize the glucose production rate to the total protein content of the cells in each well.
Peripheral Glucose Uptake Assay (2-NBDG)
This assay uses a fluorescent glucose analog, 2-NBDG, to measure glucose uptake in cells like adipocytes or myotubes.
Protocol Steps:
-
Cell Culture and Treatment: Plate cells (e.g., L6 myotubes) in a multi-well plate and allow them to differentiate. Treat with this compound hydrochloride for the desired duration.
-
Glucose Starvation: Wash the cells and incubate in glucose-free Krebs-Ringer buffer for 1-2 hours.
-
2-NBDG Incubation: Add 2-NBDG to the buffer to a final concentration of 100 µM and incubate for 30-60 minutes.
-
Stopping the Reaction: Terminate glucose uptake by washing the cells multiple times with ice-cold PBS.
-
Fluorescence Measurement: Lyse the cells and measure the fluorescence of the lysate using a plate reader, or analyze the cells directly using flow cytometry or fluorescence microscopy.
-
Data Analysis: Quantify the mean fluorescence intensity, which is proportional to the amount of glucose taken up by the cells.
Conclusion
This compound hydrochloride exerts its antihyperglycemic effects through a well-defined pharmacodynamic profile centered on the activation of AMPK. This leads to a reduction in hepatic glucose output and an increase in peripheral glucose utilization. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of this compound hydrochloride and other compounds within the biguanide class. Further research focusing specifically on this compound hydrochloride is necessary to fully delineate its unique pharmacodynamic properties and clinical potential.
References
A Technical Guide to the Foundational Effects of Metformin on Cellular Metabolism
Disclaimer: The following information pertains to Metformin. "Tiformin" is presumed to be a misspelling, as Metformin is the extensively researched compound relevant to the described metabolic effects.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on Metformin's effects on cellular metabolism. It is designed to be a comprehensive resource, detailing the core mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols for the cited research.
Core Mechanism of Action: Mitochondrial Complex I Inhibition
The primary and most widely accepted molecular mechanism of Metformin is the mild and transient inhibition of mitochondrial respiratory chain Complex I.[1][2][3] This action is central to the drug's therapeutic effects, particularly its ability to lower hepatic glucose production.[1][3] Metformin, a positively charged molecule, is thought to accumulate in the mitochondrial matrix, where it directly interacts with Complex I.[4] This inhibition leads to a decrease in ATP synthesis and a subsequent increase in the cellular AMP:ATP ratio.[5][6]
Impact on Cellular Energy Status
The inhibition of Complex I by Metformin directly impacts the cell's energy homeostasis. By reducing the efficiency of oxidative phosphorylation, Metformin induces a state of energetic stress. This is characterized by:
-
Decreased ATP Production: The direct consequence of inhibiting the electron transport chain.
-
Increased AMP and ADP Levels: As ATP is consumed and not efficiently regenerated, the levels of its precursors, ADP and AMP, rise.[7]
-
Activation of AMP-Activated Protein Kinase (AMPK): The increased AMP:ATP ratio is a potent activator of AMPK, a crucial cellular energy sensor.[6]
Key Signaling Pathway: The AMPK Cascade
The activation of AMP-activated protein kinase (AMPK) is a pivotal downstream event of Metformin's action on mitochondria.[6] Once activated, AMPK orchestrates a broad metabolic shift, moving the cell from an anabolic (energy-consuming) to a catabolic (energy-producing) state.
Downstream Effects of AMPK Activation
Activated AMPK phosphorylates numerous downstream targets, leading to:
-
Inhibition of Gluconeogenesis: AMPK activation in hepatocytes leads to the suppression of genes involved in hepatic glucose production.[1]
-
Stimulation of Glucose Uptake: In muscle cells, AMPK activation promotes the translocation of GLUT4 transporters to the cell membrane, enhancing glucose uptake.
-
Inhibition of Fatty Acid Synthesis and Cholesterol Production: AMPK phosphorylates and inactivates key enzymes in these pathways, such as acetyl-CoA carboxylase (ACC).[8]
-
Stimulation of Fatty Acid Oxidation: To generate ATP, AMPK promotes the breakdown of fatty acids.
Caption: Metformin's core signaling pathway.
Quantitative Data on Metformin's Effects
The following tables summarize key quantitative data from foundational research on Metformin's metabolic effects.
Table 1: Inhibition of Mitochondrial Complex I
| Parameter | Value | Cell/System Type | Reference |
| IC50 | ~19-79 mM | Isolated Mitochondria / Sub-mitochondrial particles | [9] |
| IC50 | Micromolar (µM) range | Intact Cells (demonstrates cellular accumulation) | [2] |
| Inhibition of glutamate+malate oxidation | 13% (24h), 30% (60h) | Hepatoma cells (with 50 µM Metformin) | [4] |
Table 2: Effects on Cellular Energy State
| Parameter | Change with Metformin | Cell Type | Reference |
| AMP:ATP Ratio | Significant Increase | Rat and Human Hepatocytes | [6] |
| ATP Levels | Significant Decrease | MDA-MB-231 & MDA-MB-435 breast cancer cells | [10] |
| Mitochondrial Membrane Potential | Decrease | MDA-MB-231 & MDA-MB-435 breast cancer cells | [10] |
Table 3: Effects on Mitochondrial Respiration (Pharmacological Concentrations)
| Parameter | Change with Metformin (75 µM) | Cell Type | Reference |
| Basal Oxygen Consumption Rate | Increased | Primary Hepatocytes | [11] |
| ATP-linked Respiration | Increased | Primary Hepatocytes | [11] |
| Maximal Respiration Capacity | Increased | Primary Hepatocytes | [11] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate Metformin's effects on cellular metabolism.
Protocol: Western Blot for AMPK Activation
Objective: To determine the phosphorylation status of AMPK and its downstream target ACC as a measure of its activation.
Materials:
-
Cell lysates from control and Metformin-treated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-ACC (Ser79), anti-total-ACC, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with desired concentrations of Metformin for the specified time. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Protocol: Seahorse XF Analyzer for Mitochondrial Respiration
Objective: To measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time to assess mitochondrial function and glycolysis.
Caption: Workflow for a Seahorse XF Mito Stress Test.
Materials:
-
Seahorse XF Analyzer and consumables (culture plates, sensor cartridges)
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Cells cultured in a Seahorse XF plate
-
Metformin
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF culture plate and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
Metformin Treatment: Treat cells with Metformin for the desired duration before the assay.
-
Medium Exchange: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 37°C incubator for 1 hour.
-
Compound Loading: Load the injector ports of the sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A.
-
Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and start the pre-programmed protocol.
-
Data Analysis: The instrument will measure OCR and ECAR before and after each injection. Analyze the data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[12]
Protocol: Assessment of Mitochondrial Membrane Potential (ΔΨm)
Objective: To measure the mitochondrial membrane potential, which is an indicator of mitochondrial health and function.
Materials:
-
Control and Metformin-treated cells
-
Fluorescent cationic dyes such as JC-1 or TMRE
-
Fluorescence microscope or flow cytometer
-
PBS
Procedure using JC-1:
-
Cell Treatment: Treat cells with Metformin as required.
-
Staining: Remove the culture medium, wash cells with PBS, and incubate with JC-1 staining solution for 15-30 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells with an appropriate buffer.
-
Imaging/Analysis:
-
Fluorescence Microscopy: In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[10] Capture images and analyze the ratio of red to green fluorescence.
-
Flow Cytometry: Analyze the cell population for red and green fluorescence to quantify the percentage of cells with depolarized mitochondria.[13]
-
Conclusion
Metformin exerts its profound effects on cellular metabolism primarily through the inhibition of mitochondrial Complex I. This leads to a decrease in the cellular energy charge, activating the master metabolic regulator, AMPK. The subsequent signaling cascade results in a systemic shift towards energy conservation and production, underpinning its therapeutic efficacy in metabolic diseases. The experimental protocols detailed herein provide a robust framework for investigating these fundamental bioenergetic effects in a research setting.
References
- 1. Targeting cancer and immune cell metabolism with the complex I inhibitors metformin and IACS‐010759 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of Mitochondria in the Mechanism(s) of Action of Metformin [frontiersin.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metformin Increases Mitochondrial Energy Formation in L6 Muscle Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metformin activated AMPK signaling contributes to the alleviation of LPS-induced inflammatory responses in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metformin induces apoptosis via a mitochondria-mediated pathway in human breast cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metformin Improves Mitochondrial Respiratory Activity through Activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Metformin restores the mitochondrial membrane potentials in association with a reduction in TIMM23 and NDUFS3 in MPP+-induced neurotoxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Protocol for Dissolving Metformin Hydrochloride for Cell Culture Assays
Introduction
Metformin hydrochloride, the active ingredient in Tiformin, is an oral antihyperglycemic agent widely used in the management of type 2 diabetes.[1] Its mechanism of action involves the inhibition of the mitochondrial respiratory chain, leading to the activation of AMP-activated protein kinase (AMPK) and enhanced insulin sensitivity.[2][3] In research settings, metformin is extensively used to study metabolic pathways, cancer cell proliferation, and autophagy.[2] Accurate and reproducible results in cell culture assays depend on the correct preparation of metformin solutions. These notes provide a detailed protocol for dissolving, storing, and applying metformin hydrochloride for in vitro studies.
Mechanism of Action
Metformin primarily functions by decreasing hepatic glucose production and improving insulin sensitivity through increased peripheral glucose uptake.[1] At the cellular level, it inhibits mitochondrial complex I, which leads to a decrease in ATP production and an increase in the AMP:ATP ratio.[2] This change activates the LKB1/AMPK signaling pathway, a central regulator of cellular energy homeostasis.[2] Activated AMPK then phosphorylates downstream targets, leading to the inhibition of anabolic processes like gluconeogenesis and lipogenesis, and the activation of catabolic processes such as fatty acid oxidation and glucose uptake.[4]
Data Presentation: Quantitative Summary
The following table summarizes the key quantitative data for the preparation and use of metformin hydrochloride solutions in cell culture.
| Parameter | Solvent & Concentration | Storage Temperature | Stability | Notes |
| Metformin HCl Powder | N/A | -20°C | ≥ 2-4 years | Store as supplied in a sealed container away from moisture.[3][5][6] |
| Solubility | Water: ≥ 100 mg/mL[3] PBS (pH 7.2): ~1-10 mg/mL[5][6] DMSO: ≥ 1.7-3.31 mg/mL (may require warming)[2][3] | N/A | N/A | Water is the preferred solvent due to its high solubility and lack of cell toxicity.[7] Use fresh, high-purity DMSO to avoid solubility issues.[4] |
| Stock Solution (Aqueous) | Up to 1 M in serum-free medium or water.[8] | 4°C | ≤ 1 day | It is highly recommended to prepare fresh aqueous solutions for each experiment.[5] |
| Stock Solution (Solvent) | Up to 20 mM in DMSO.[2] | -20°C / -80°C | 1 month (-20°C) / 1 year (-80°C) | Aliquot to avoid repeated freeze-thaw cycles.[4] |
| Working Concentration | Therapeutic Range: 20 µM - 50 µM[9][10] Supraphysiological/Cancer Studies: 1 mM - 30 mM[8][11][12][13] | N/A | N/A | The optimal concentration is cell-line dependent and should be determined empirically, for example, through a dose-response experiment (e.g., MTT assay).[8][13] |
Experimental Protocols
Protocol 1: Preparation of a 1 M Metformin Hydrochloride Aqueous Stock Solution
This protocol describes the preparation of a high-concentration stock solution in water, which is the recommended solvent.
Materials:
-
Metformin hydrochloride powder (MW: 165.62 g/mol )[3]
-
Sterile, nuclease-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
Procedure:
-
Weighing: Accurately weigh 165.62 mg of metformin hydrochloride powder and transfer it to a sterile 15 mL conical tube. This mass corresponds to 1 mmol of the substance.
-
Dissolving: Add 1 mL of sterile, nuclease-free water to the conical tube.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear and colorless. Gentle warming may be applied if necessary, but it is typically not required for dissolution in water.
-
Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the tip of the syringe.
-
Aliquoting: Dispense the sterilized solution into sterile microcentrifuge tubes in appropriate volumes for single-use aliquots. This prevents contamination and degradation from repeated handling.
-
Storage: For immediate use, store the stock solution at 4°C. It is strongly recommended to use aqueous solutions within one day.[5][6] For longer-term storage, consider preparing the stock in DMSO (see solubility data) and storing at -80°C.[4]
Protocol 2: Application in Cell Culture for a Viability Assay
This protocol outlines the process of diluting the stock solution to working concentrations and treating cells for a typical viability assay (e.g., MTT, MTS).
Materials:
-
Prepared metformin hydrochloride stock solution (e.g., 1 M)
-
Complete cell culture medium appropriate for the cell line
-
96-well cell culture plates
-
Cells of interest, seeded at an appropriate density
-
Viability assay reagent (e.g., MTT)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.
-
Preparation of Working Solutions:
-
Perform serial dilutions of the 1 M stock solution in complete cell culture medium to achieve the desired final concentrations.
-
For example, to prepare a 10 mM working solution from a 1 M stock, add 10 µL of the stock solution to 990 µL of medium (a 1:100 dilution).
-
Always include a vehicle control (medium only) to account for any effects of the solvent.
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the prepared working solutions (including the vehicle control) to the respective wells.
-
Ensure each concentration is tested in triplicate or more for statistical significance.
-
-
Incubation: Incubate the treated cells for the desired duration (e.g., 24, 48, or 72 hours).[8][11] The incubation time is a critical variable and should be optimized for the specific cell line and experimental question.
-
Viability Assessment: After incubation, perform the cell viability assay according to the manufacturer's instructions. For an MTT assay, this typically involves adding the MTT reagent, incubating for a few hours, and then dissolving the formazan crystals in a solvent like DMSO before reading the absorbance.[3]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the dose-response relationship and calculate values such as the IC50.
Visualizations
Caption: Experimental workflow for preparing metformin HCl stock solution.
Caption: Simplified signaling pathway of metformin action via AMPK.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Metformin hydrochloride | AMPK | Tocris Bioscience [tocris.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Metformin Induces a Caspase 3-Unrelated Apoptosis in Human Colorectal Cancer Cell Lines HCT116 and SW620 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metformin, at Concentrations Corresponding to the Treatment of Diabetes, Potentiates the Cytotoxic Effects of Carboplatin in Cultures of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metformin and Glucose Concentration as Limiting Factors in Retinal Pigment Epithelial Cell Viability and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metformin and proliferation of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Determining the Optimal Tiformin Concentration for Inducing Metabolic Stress in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Tiformin (a research-grade equivalent of metformin) to induce metabolic stress in cancer cells. This document outlines the underlying mechanisms, provides quantitative data on effective concentrations in various cancer cell lines, and offers detailed protocols for key experimental assays to measure the induced metabolic stress.
Introduction to this compound-Induced Metabolic Stress
This compound is a biguanide that primarily functions by inhibiting Complex I of the mitochondrial electron transport chain.[1][2] This inhibition disrupts oxidative phosphorylation, leading to a decrease in ATP production and an increase in the AMP:ATP ratio. The resulting energy crisis triggers the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[2] Activated AMPK attempts to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP. In cancer cells, which often have a high metabolic demand, this disruption of their primary energy source creates significant metabolic stress, making them vulnerable to cell death or sensitization to other therapies.[1][2]
Quantitative Data: this compound Concentration and Effects
The optimal concentration of this compound for inducing metabolic stress is cell-line dependent and influenced by experimental conditions such as glucose availability. The following tables summarize quantitative data from various studies.
Table 1: Effective this compound Concentrations for Inducing Cytotoxicity in Cancer Cell Lines
| Cancer Cell Line | This compound Concentration | Incubation Time | Effect | Reference |
| Ovarian (A2780, SKOV3) | 20 µmol/L | 24-48 hours | Potentiates chemotherapy, no significant cell death alone | [3] |
| Ovarian (A2780, SKOV3) | 5-50 mmol/L | 48 hours | Induces cell death | [3] |
| Breast (MCF-7) | 14.21 ± 1.33 mM (IC50) | 72 hours | Decreased cell viability | [4][5] |
| Breast (MDA-MB-231) | 12 ± 5.8 mM (IC50) | 72 hours | Decreased cell viability | [4][5] |
| Various (MCF-7, A549, etc.) | 5, 10, 20, 30 mM | 24-96 hours | Decreased cell viability | [6] |
| KRASG12D/LKB1del Lung Cancer | 2 mM | 72 hours | Induces cell death | [7] |
Table 2: Metabolic Effects of this compound on Cancer Cells
| Cancer Cell Line | This compound Concentration | Incubation Time | Metabolic Assay | Key Findings | Reference |
| KRASG12D/LKB1del Lung Cancer | 2 mM | 24 hours | Seahorse XF Analysis | Decreased Oxygen Consumption Rate (OCR) | [7] |
| Breast (MCF-7) | 14.21 mM | 48 hours | Metabolomics (LC-MS/MS) | Altered levels of 12 metabolites | [4][5] |
| Breast (MDA-MB-231) | 12 mM | 48 hours | Metabolomics (LC-MS/MS) | Altered levels of 30 metabolites, including upregulation of glutathione and sphingosine | [4][5] |
Signaling Pathways and Experimental Workflows
This compound-AMPK Signaling Pathway
The primary mechanism of this compound involves the inhibition of mitochondrial Complex I, leading to the activation of the AMPK signaling cascade.
Caption: this compound inhibits mitochondrial Complex I, leading to AMPK activation and subsequent metabolic reprogramming.
Experimental Workflow for Assessing Metabolic Stress
A typical workflow to assess this compound-induced metabolic stress involves cell treatment followed by various metabolic assays.
Caption: General workflow for studying this compound-induced metabolic stress in cancer cells.
Experimental Protocols
Protocol for Measuring Cellular ATP Levels
This protocol is adapted from a method for analyzing energy metabolism by directly measuring ATP levels.[8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well white, clear-bottom tissue culture plates
-
ATP measurement kit (e.g., ATPlite Luminescence Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well white, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
This compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., ranging from 10 µM to 20 mM) and a vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
ATP Measurement:
-
Equilibrate the plate and the ATP measurement kit reagents to room temperature.
-
Follow the manufacturer's instructions for the ATP assay kit. This typically involves adding a cell lysis solution followed by the addition of a substrate solution that generates a luminescent signal in the presence of ATP.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal to the number of cells (can be determined in a parallel plate using a cell viability assay like MTT or by cell counting).
-
Express the ATP levels in treated cells as a percentage of the vehicle-treated control cells.
-
Protocol for Seahorse XF Cell Mito Stress Test
This protocol provides a general guideline for using the Agilent Seahorse XF Analyzer to measure mitochondrial respiration.[9][10][11]
Materials:
-
Cancer cell line of interest
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium
-
This compound stock solution
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound for the specified duration.
-
Assay Preparation:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
One hour before the assay, wash the cells with pre-warmed Seahorse XF assay medium and replace it with fresh assay medium.
-
Incubate the cell plate in a non-CO2 37°C incubator for at least 45-60 minutes to allow the temperature and pH to equilibrate.
-
-
Seahorse XF Assay:
-
Load the hydrated sensor cartridge with the mitochondrial stress test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) into the appropriate injection ports.
-
Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer.
-
Run the pre-programmed Mito Stress Test protocol, which will measure the Oxygen Consumption Rate (OCR) at baseline and after the sequential injection of the inhibitors.
-
-
Data Analysis:
-
The Seahorse software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Compare these parameters between this compound-treated and control cells.
-
Protocol for Metabolite Extraction for Metabolomics
This protocol outlines a general procedure for extracting metabolites from cultured cancer cells for analysis by mass spectrometry.[5][12]
Materials:
-
Cancer cell line of interest cultured in appropriate vessels (e.g., 6-well plates or 10 cm dishes)
-
This compound stock solution
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold extraction solvent (e.g., 80% methanol)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Metabolism Quenching and Cell Washing:
-
Aspirate the culture medium.
-
Quickly wash the cells twice with ice-cold PBS to remove any remaining medium and quench metabolic activity.
-
-
Metabolite Extraction:
-
Add a sufficient volume of ice-cold 80% methanol to the culture vessel to cover the cells.
-
Incubate on ice for 10-15 minutes.
-
Scrape the cells from the surface of the vessel into the methanol solution.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation and Supernatant Collection:
-
Centrifuge the cell lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant, which contains the metabolites, to a new clean tube.
-
-
Sample Drying and Storage:
-
Dry the metabolite extract using a vacuum concentrator or a stream of nitrogen.
-
Store the dried metabolite pellet at -80°C until analysis by LC-MS/MS or GC-MS.
-
Conclusion
The optimal this compound concentration for inducing metabolic stress in cancer cells is a critical parameter that requires empirical determination for each cell line and experimental context. By leveraging the quantitative data and detailed protocols provided in these application notes, researchers can effectively design and execute experiments to investigate the metabolic vulnerabilities of cancer cells and explore the therapeutic potential of this compound. It is recommended to perform dose-response and time-course experiments to identify the ideal conditions for achieving the desired level of metabolic stress for your specific research questions.
References
- 1. Metabolic Profiles Associated With Metformin Efficacy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Roles of AMPK and Metformin in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metformin, at Concentrations Corresponding to the Treatment of Diabetes, Potentiates the Cytotoxic Effects of Carboplatin in Cultures of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jbiochemtech.com [jbiochemtech.com]
- 5. jbiochemtech.com [jbiochemtech.com]
- 6. researchgate.net [researchgate.net]
- 7. Caloric restriction and metformin selectively improved LKB1-mutated NSCLC tumor response to chemo- and chemo-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Application Notes and Protocols: In Vivo Dosing Strategies for Tiformin in Rodent Models of Diabetes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tiformin (Metformin) is a first-line oral biguanide anti-diabetic drug widely used in the management of type 2 diabetes. Its primary mechanisms of action include the suppression of hepatic gluconeogenesis and the enhancement of insulin sensitivity in peripheral tissues. Rodent models of diabetes are indispensable tools for investigating the pathophysiology of the disease and for the preclinical evaluation of novel therapeutic agents like this compound. This document provides detailed application notes and standardized protocols for in vivo dosing of this compound in commonly used rodent models of diabetes.
Data Presentation: this compound Dosing Regimens in Rodent Models
The following tables summarize quantitative data on this compound dosing strategies from various studies in diabetic rodent models.
Table 1: this compound Dosing in Streptozotocin (STZ)-Induced Diabetic Rodent Models
| Rodent Species | Diabetes Induction Method | This compound Dose | Administration Route | Treatment Duration | Key Findings | Reference |
| Rat (Wistar) | Single intraperitoneal (i.p.) injection of STZ (55 mg/kg) | 200 mg/kg/day | Oral | 35 days | Mitigated signs of adenine-induced chronic kidney disease in diabetic rats.[1] | |
| Rat (Sprague-Dawley) | Intraperitoneal (i.p.) injection of STZ (60 mg/kg) | 55.33 mg/kg/day | Intragastric | 35 days | Investigated effects on serum testosterone, growth hormone, and IGF-1 levels.[2] | |
| Rat | Intravenous (i.v.) injection of STZ (60 mg/kg) | 1.0 mg/kg (every 8 hours) | Injection | Not specified | Compared therapeutic effects with tetrandrine on glucose transporter 4 (GLUT4) protein levels.[2] | |
| Mouse (C57BL/6) | Not specified (diabetic model) | 5 mg/kg/day | Oral gavage | 28 days | Studied the therapeutic potential on Müller cell apoptosis in diabetic retinopathy.[3] | |
| Rat | Fructose solution (10%) for 2 weeks followed by STZ (40 mg/kg) | 150 mg/kg | Not specified | 1 month | Investigated effects in combination with baricitinib on pancreatic NF-κB levels and HOMA-IR.[3] |
Table 2: this compound Dosing in High-Fat Diet (HFD) and STZ-Induced Diabetic Rodent Models
| Rodent Species | Diabetes Induction Method | This compound Dose | Administration Route | Treatment Duration | Key Findings | Reference |
| Rat (Wistar) | High-fat diet followed by a single low-dose i.p. injection of STZ (30 mg/kg) | Not specified | Intragastric | 13 weeks | Demonstrated renoprotective effects by improving glycemic control, lipid metabolism, and reducing oxidative stress.[4] | |
| Rat (Wistar) | High-fat diet for 6 weeks followed by a low-dose i.p. injection of STZ | 500 mg/kg body weight/day | Not specified | 4 weeks | Investigated the effect on serum total bile acids and glucose/lipid metabolism.[5] |
Table 3: this compound Dosing in Genetic and Other Rodent Models of Diabetes
| Rodent Species | Model | This compound Dose | Administration Route | Treatment Duration | Key Findings | Reference |
| Mouse (NOD) | Spontaneous Type 1 Diabetes | Not specified | Oral gavage | Not specified | Ameliorated insulitis without normalizing blood glucose levels.[3] | |
| Mouse (C57BL/6) | Middle-aged mice | 0.1% (w/w) in diet | In diet | From 54 weeks of age | Improved healthspan and lifespan, activated AMPK.[6] |
Experimental Protocols
Protocol 1: Induction of Type 1 Diabetes using Streptozotocin (STZ)
Objective: To induce a state of hyperglycemia in rodents that mimics Type 1 diabetes through the specific destruction of pancreatic β-cells.
Materials:
-
Streptozotocin (STZ)
-
0.1 M Citrate Buffer (pH 4.5)
-
Rodents (e.g., Wistar or Sprague-Dawley rats, C57BL/6 mice)
-
Sterile syringes and needles
-
Glucometer and test strips
-
Animal balance
Procedure:
-
Animal Acclimatization: House the animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water for at least one week before the experiment.
-
Preparation of STZ Solution: On the day of induction, prepare a fresh solution of STZ in cold 0.1 M citrate buffer (pH 4.5). STZ is light-sensitive and unstable in solution, so it should be prepared immediately before use and kept on ice.
-
Fasting: Fast the animals for 4-6 hours prior to STZ injection to achieve a stable baseline blood glucose level.
-
STZ Administration:
-
Weigh each animal to determine the precise dose.
-
For rats, a single intraperitoneal (i.p.) injection of 40-65 mg/kg STZ is commonly used.[7] A dose of 55 mg/kg is often effective.[1]
-
For mice, multiple low doses of STZ (e.g., 40 mg/kg for 5 consecutive days) can be administered to induce a more gradual onset of diabetes, mimicking the autoimmune process in human Type 1 diabetes.[8]
-
Administer the STZ solution via i.p. injection.
-
-
Post-Injection Care: To prevent STZ-induced hypoglycemia, provide the animals with a 5-10% sucrose solution in their drinking water for the first 24 hours after injection.
-
Confirmation of Diabetes:
-
Measure blood glucose levels from the tail vein 48-72 hours after the final STZ injection.
-
Animals with fasting blood glucose levels consistently above 250 mg/dL (or 13.9 mmol/L) are considered diabetic and can be included in the study.
-
Protocol 2: Induction of Type 2 Diabetes using a High-Fat Diet and Low-Dose STZ
Objective: To establish a rodent model that recapitulates the key features of human Type 2 diabetes, including insulin resistance and subsequent β-cell dysfunction.
Materials:
-
High-Fat Diet (HFD; typically 45-60% kcal from fat)
-
Streptozotocin (STZ)
-
0.1 M Citrate Buffer (pH 4.5)
-
Rodents (e.g., Wistar or Sprague-Dawley rats)
-
Standard laboratory equipment as listed in Protocol 1.
Procedure:
-
Induction of Insulin Resistance:
-
Low-Dose STZ Administration:
-
After the HFD feeding period, administer a single low dose of STZ (e.g., 30-40 mg/kg, i.p.) to the HFD-fed animals.[4][9] This dose is intended to cause partial β-cell damage, leading to a state of relative insulin deficiency on a background of insulin resistance.
-
The control group on the standard diet should be injected with citrate buffer alone.
-
-
Confirmation of Diabetes:
Protocol 3: Administration of this compound
Objective: To deliver this compound to diabetic rodents in a consistent and reproducible manner.
Methods of Administration:
-
Oral Gavage (PO): This is the most common and precise method for oral drug delivery.
-
Prepare a fresh solution or suspension of this compound in a suitable vehicle (e.g., distilled water, 0.5% carboxymethyl cellulose).
-
Calculate the required volume based on the animal's body weight and the desired dose.
-
Administer the solution directly into the stomach using a gavage needle.
-
-
In Drinking Water: This method is less stressful for the animals but offers less precise dosing.
-
Dissolve the calculated amount of this compound in the drinking water.
-
Monitor daily water consumption to estimate the average daily dose per animal.
-
Prepare fresh this compound-containing water regularly (e.g., every 2-3 days).
-
-
In Diet: this compound can be mixed with powdered chow.
-
Calculate the amount of this compound needed based on the average daily food intake to achieve the target dose (e.g., 0.1% w/w).[6]
-
Thoroughly mix the this compound with the powdered diet.
-
Provide the medicated diet to the animals.
-
-
Intraperitoneal (i.p.) Injection: While less common for clinical administration, i.p. injection can be used for research purposes to bypass oral absorption.
-
Prepare a sterile solution of this compound in saline.
-
Administer the solution via i.p. injection.
-
Visualizations
Caption: this compound's primary signaling pathway, initiating with the inhibition of Mitochondrial Complex I.
Caption: Experimental workflow for evaluating this compound in a high-fat diet/STZ-induced rodent model of Type 2 Diabetes.
References
- 1. The Effect of Metformin in Diabetic and Non-Diabetic Rats with Experimentally-Induced Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metformin ameliorates diabetic nephropathy in a rat model of low-dose streptozotocin-induced diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanreview.org [europeanreview.org]
- 6. Metformin improves healthspan and lifespan in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Animal models for type 1 and type 2 diabetes: advantages and limitations [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. farmaciajournal.com [farmaciajournal.com]
Application Notes and Protocols: Tiformin as a Positive Control for AMPK Activation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiformin (Metformin) is a widely prescribed first-line therapeutic agent for type 2 diabetes.[1][2] Its primary mechanism of action involves the activation of the 5'-AMP-activated protein kinase (AMPK), a crucial cellular energy sensor.[1][2][3] This activation plays a pivotal role in regulating glucose and lipid metabolism.[2] In a research setting, this compound's well-characterized ability to activate AMPK makes it an ideal positive control for studies investigating this signaling pathway. These application notes provide detailed protocols and data for utilizing this compound as a positive control in AMPK activation studies.
Mechanism of Action
This compound activates AMPK primarily by inhibiting Complex I of the mitochondrial respiratory chain.[3][4][5] This inhibition leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio.[3] The elevated AMP levels allosterically activate AMPK, which is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[4] Activation of AMPK involves the phosphorylation of the α subunit at Threonine 172 (Thr-172) by upstream kinases, most notably Liver Kinase B1 (LKB1).[4][6] this compound promotes the formation of the AMPK αβγ heterotrimeric complex, which enhances phosphorylation by LKB1 and protects the complex from dephosphorylation.[4]
Key Signaling Pathways
Activated AMPK orchestrates a metabolic switch from anabolic to catabolic processes to restore cellular energy balance. This involves the regulation of several downstream signaling pathways.
This compound-AMPK Signaling Pathway
The activation of AMPK by this compound triggers a cascade of downstream events aimed at conserving cellular energy.
Caption: this compound-mediated activation of AMPK.
Downstream Effects of AMPK Activation
Once activated, AMPK phosphorylates a multitude of downstream targets to regulate various cellular processes. A key downstream pathway inhibited by AMPK is the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and proliferation.[7][8]
Caption: Key downstream pathways regulated by AMPK.
Quantitative Data Summary
The following tables summarize quantitative data from various studies using this compound to activate AMPK. These values can serve as a reference for expected outcomes in your experiments.
Table 1: this compound Concentration for AMPK Activation
| Cell Type | This compound Concentration (mM) | Incubation Time (hours) | Observed Effect |
| Primary Rat Hepatocytes | 0.5 - 2 | 3 - 24 | Time and dose-dependent increase in AMPK activity.[3] |
| Human Lymphoma Cell Lines | 8.5 - 20.8 | 48 | IC50 for growth inhibition.[7] |
| PC3 and OVCAR3 Cells | 0.01 - 1 | 72 | Increased phosphorylation of AMPK and ACCA.[6] |
| Renal Cancer Cells (A498, GRC-1) | 3 | 48 | Suppression of cell growth under normal glucose conditions.[9] |
| Bovine Aortic Endothelial Cells | 0.1 - 1 | Not Specified | Concentration-dependent increase in AMPK phosphorylation.[10] |
Table 2: Effects of this compound on Downstream Targets
| Cell Type | This compound Concentration (mM) | Downstream Target | Effect |
| Human Lymphoma Cells | 10 | mTOR, p70S6K, 4EBP1 | Inhibition of phosphorylation.[7] |
| PC3 and OVCAR3 Cells | 1 | Histone H3, Histone H4, α-tubulin, p65 | Increased acetylation.[6] |
| Primary Rat Hepatocytes | Not Specified | Acetyl-CoA Carboxylase (ACC) | Reduced activity.[2] |
| Primary Rat Hepatocytes | Not Specified | SREBP-1 | Suppressed expression.[2] |
Experimental Protocols
The following are detailed protocols for key experiments to assess AMPK activation using this compound as a positive control.
Experimental Workflow
Caption: General workflow for AMPK activation studies.
Protocol 1: Western Blot Analysis of AMPK and ACC Phosphorylation
This protocol is for detecting the phosphorylation status of AMPK (Thr-172) and its direct substrate ACC (Ser-79) as markers of AMPK activation.
Materials:
-
Cell culture medium
-
This compound (Metformin hydrochloride)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with desired concentrations of this compound (e.g., 0.5-10 mM) for the specified time (e.g., 1-24 hours). Include a vehicle-treated control group.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: AMPK Activity Assay
This assay directly measures the kinase activity of AMPK.
Materials:
-
Anti-AMPKα antibody for immunoprecipitation
-
Protein A/G agarose beads
-
AMPK kinase assay kit (containing SAMS peptide substrate and [γ-³²P]ATP)
-
Cell lysates prepared as in Protocol 1
Procedure:
-
Immunoprecipitation: Incubate cell lysates with an anti-AMPKα antibody overnight at 4°C. Add protein A/G agarose beads and incubate for another 2-3 hours to capture the AMPK complexes.
-
Kinase Reaction:
-
Wash the immunoprecipitated beads several times with lysis buffer and then with kinase assay buffer.
-
Resuspend the beads in kinase assay buffer containing the SAMS peptide and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for the recommended time (e.g., 10-20 minutes).
-
-
Measurement of ³²P Incorporation: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Compare the kinase activity in this compound-treated samples to the control samples.
Protocol 3: Cell Proliferation Assay
This assay assesses the effect of AMPK activation on cell growth.
Materials:
-
Cell culture medium
-
This compound
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or BrdU incorporation kit)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Treatment: After allowing the cells to adhere, treat them with various concentrations of this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Assay: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the specified time.
-
Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability or proliferation relative to the vehicle-treated control and determine the IC50 value if applicable.
Conclusion
This compound is a reliable and well-documented positive control for inducing AMPK activation. Its use in the described protocols allows for the robust validation of experimental systems and the accurate interpretation of data in studies focused on the AMPK signaling pathway. By following these application notes, researchers can confidently employ this compound to investigate the multifaceted roles of AMPK in health and disease.
References
- 1. Frontiers | Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action [frontiersin.org]
- 2. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metformin Activates AMP-activated Protein Kinase by Promoting Formation of the αβγ Heterotrimeric Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Activation of AMP-activated Protein Kinase by Metformin Induces Protein Acetylation in Prostate and Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic metformin/AMPK activation blocked lymphoma cell growth via inhibition of mTOR pathway and induction of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Activation of AMPK by metformin promotes renal cancer cell proliferation under glucose deprivation through its interaction with PKM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Evaluating the Metabolic Effects of Metformin Using the Seahorse XF Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Agilent Seahorse XF Analyzer is a powerful tool for real-time measurement of cellular metabolism, providing critical insights into mitochondrial respiration and glycolysis.[1] By measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), researchers can obtain a comprehensive metabolic phenotype of live cells.[1] This application note provides a detailed protocol for utilizing the Seahorse XF Cell Mito Stress Test to investigate the metabolic effects of metformin, a widely used therapeutic for type 2 diabetes known to impact cellular energy pathways.[2][3] Metformin's primary mechanism involves the inhibition of mitochondrial respiratory-chain complex 1, which subsequently activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2]
This protocol will guide users through the necessary steps to assess how metformin treatment alters key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[4]
Signaling Pathway of Metformin Action
Metformin enters the cell primarily through the organic cation transporter 1 (OCT1). Inside the cell, it accumulates in the mitochondria and directly inhibits Complex I of the electron transport chain (ETC). This inhibition leads to a decrease in ATP production and an increase in the AMP:ATP ratio. The elevated AMP levels allosterically activate AMP-activated protein kinase (AMPK), a master regulator of metabolism. Activated AMPK then phosphorylates downstream targets to inhibit anabolic pathways (like gluconeogenesis) and stimulate catabolic pathways to restore cellular energy balance.
Caption: Metformin signaling pathway.
Experimental Workflow
The experimental workflow begins with seeding cells in a Seahorse XF96 cell culture microplate and allowing them to adhere overnight. The following day, the sensor cartridge is hydrated. Cells are then treated with metformin for a specified duration. Following treatment, the culture medium is replaced with Seahorse XF assay medium, and the plate is incubated in a non-CO2 incubator. The Seahorse XF Cell Mito Stress Test is then performed, which involves sequential injections of oligomycin, FCCP, and a mixture of rotenone and antimycin A to measure different parameters of mitochondrial respiration.
References
Application Notes & Protocols: Establishing a Metformin-Resistant Cell Line for Mechanism Studies
Introduction
Metformin, a first-line drug for type 2 diabetes, has garnered significant attention for its potential anticancer properties.[1][2] Its primary mechanism involves the activation of AMP-activated protein kinase (AMPK), which subsequently inhibits the mammalian target of rapamycin (mTOR) pathway, a critical regulator of cell growth and proliferation.[3][4][5] However, as with many anticancer agents, the development of resistance can limit its therapeutic efficacy.[6][7] Establishing metformin-resistant cancer cell lines is a crucial in vitro model for elucidating the molecular mechanisms of resistance, identifying potential biomarkers, and developing strategies to overcome it.
These application notes provide a comprehensive guide for researchers to develop and characterize metformin-resistant cancer cell lines. The protocols detail the stepwise procedures for inducing resistance, validating the resistant phenotype, and investigating the underlying signaling and metabolic alterations.
Experimental Workflow & Signaling Pathways
The following diagrams illustrate the overall workflow for establishing a resistant cell line and the key signaling pathways implicated in metformin's action and potential resistance mechanisms.
References
- 1. Frontiers | Molecular Mechanisms of Metformin for Diabetes and Cancer Treatment [frontiersin.org]
- 2. Metformin Resistance Is Associated with Expression of Inflammatory and Invasive Genes in A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Metformin and cancer hallmarks: shedding new lights on therapeutic repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metformin in cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Metformin Induces Resistance of Cancer Cells to the Proteasome Inhibitor Bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering Metformin to C. elegans for Lifespan Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract: Metformin, a first-line drug for type 2 diabetes, has been shown to extend the lifespan of the model organism Caenorhabditis elegans.[1][2] This document provides detailed protocols for administering metformin to C. elegans in lifespan studies, summarizes key quantitative data from published research, and illustrates the underlying molecular pathways and experimental workflows.
Introduction
Caenorhabditis elegans is a powerful model organism for aging research due to its short lifespan, genetic tractability, and conserved aging-related signaling pathways. Metformin has been demonstrated to prolong lifespan and enhance healthspan in C. elegans, making it a valuable tool for studying the mechanisms of aging.[1][3] The effects of metformin are multifaceted, involving the activation of the AMP-activated protein kinase (AMPK) pathway, modulation of the insulin/IGF-1 signaling (IIS) pathway, and alterations in microbial metabolism.[1][2][4][5] It is important to note that the lifespan-extending effects of metformin can be influenced by experimental conditions, such as the composition of the growth media.[6][7]
Signaling Pathways Modulated by Metformin in C. elegans
Metformin's pro-longevity effects in C. elegans are primarily attributed to its influence on two key signaling pathways:
-
AMPK/aak-2 Pathway: Metformin activates AAK-2, the C. elegans homolog of AMPK. This activation is thought to mimic a state of low energy, leading to downstream effects that promote longevity.[1][2]
-
Insulin/IGF-1 Signaling (IIS) Pathway: Metformin can modulate the IIS pathway, which is highly conserved from worms to humans and plays a crucial role in regulating lifespan.[5][8] Reducing the activity of this pathway is a known mechanism for extending lifespan in C. elegans.[5][8]
-
Lysosomal Pathway: Metformin acts through the v-ATPase-Ragulator lysosomal pathway to coordinate mTORC1 and AMPK, which are central hubs for metabolic programs.[1][2]
-
Mitohormesis: Metformin can induce a mild increase in reactive oxygen species (ROS) in the mitochondria, leading to a protective response that ultimately enhances stress resistance and longevity.[3]
Below is a diagram illustrating the key signaling pathways influenced by metformin in C. elegans.
Experimental Protocols
-
Reagent: Metformin hydrochloride (Sigma-Aldrich or equivalent).
-
Solvent: Sterile deionized water.
-
Procedure:
-
Prepare a 1 M stock solution of metformin by dissolving the appropriate amount in sterile water.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Store the stock solution at 4°C for up to one month.
-
-
Materials:
-
Standard Nematode Growth Medium (NGM) agar. Note: The type of agar (e.g., Bacto agar vs. agarose) can influence the outcome of metformin treatment.[6][7] It is crucial to be consistent with the agar source and lot throughout an experiment.
-
E. coli OP50 culture.
-
Metformin stock solution (1 M).
-
5-Fluoro-2'-deoxyuridine (FUDR) stock solution (optional, to prevent progeny production).
-
-
Procedure:
-
Prepare NGM agar according to standard protocols.
-
Autoclave the NGM and cool it to approximately 55-60°C in a water bath.
-
Add the metformin stock solution to the molten NGM to achieve the desired final concentration (commonly ranging from 1 mM to 100 mM).[8][9] Swirl gently to mix thoroughly.
-
(Optional) Add FUDR to a final concentration of 50 µM to prevent the growth of offspring, which can confound lifespan measurements.[1][8]
-
Pour the metformin-containing NGM into petri plates and allow them to solidify.
-
Seed the plates with a lawn of E. coli OP50 and allow the lawn to grow for 24-48 hours at room temperature before use. The interaction between metformin and the bacterial food source is critical for its life-extending effects.[4][9]
-
-
Synchronization of Worms:
-
Obtain a synchronized population of L1 larvae by bleaching gravid adult worms.
-
Plate the synchronized L1 larvae onto standard NGM plates seeded with E. coli OP50 and allow them to develop to the L4 stage at 20°C.
-
-
Initiation of Metformin Treatment:
-
Scoring and Maintenance:
-
Incubate the plates at 20°C.
-
Score the worms every 1-2 days for survival. Worms that do not respond to gentle prodding with a platinum wire are considered dead.
-
Transfer the worms to fresh plates every 2-4 days to prevent starvation and ensure consistent drug exposure.
-
Censor worms that crawl off the agar, have a "burst" vulva, or die from internal hatching of progeny (if FUDR is not used).
-
The following diagram outlines the experimental workflow for a C. elegans lifespan assay with metformin.
Data Presentation
The following table summarizes quantitative data on the effects of metformin on C. elegans lifespan from various studies. It is important to note that direct comparison between studies can be challenging due to differences in experimental conditions.
| Study | C. elegans Strain | Metformin Concentration | Mean Lifespan Extension (%) | Key Findings |
| Onken and Driscoll, 2010 | N2 (wild-type) | 50 mM | ~40% | Metformin extends lifespan by mimicking a dietary restriction-like state. |
| Cabreiro et al., 2013[4][9] | N2 (wild-type) | 25 mM | 18% | Metformin alters microbial folate and methionine metabolism in the E. coli food source, which contributes to lifespan extension.[4][9] |
| Cabreiro et al., 2013[4][9] | N2 (wild-type) | 50 mM | 36% | The effects of metformin on lifespan are dependent on live bacteria.[4][9] |
| Chen et al., 2017[1][2] | N2 (wild-type) | 50 mM | Not specified | Metformin acts through the lysosomal pathway to inhibit mTORC1 and activate AMPK.[1][2] |
| Admasu et al., 2023 | N2 (wild-type) | 50 mM or 70 mM | Significant extension | Metformin extends the median lifespan in three different C. elegans strains.[10] |
| Wu et al., 2016 | N2 (wild-type) | 50 mM | Not specified | Metformin inhibits mTORC1 by restricting the transit of RagA-RagC GTPase through the nuclear pore complex.[1][2] |
Conclusion
Administering metformin to C. elegans is a valuable method for investigating the mechanisms of aging. The protocols outlined in this document provide a framework for conducting robust and reproducible lifespan studies. Researchers should pay close attention to experimental variables, particularly the composition of the growth media and the concentration of metformin, to ensure reliable results. The data clearly indicate that metformin can significantly extend the lifespan of C. elegans, and ongoing research continues to unravel the intricate molecular pathways underlying this effect.
References
- 1. Metformin extends C. elegans lifespan through lysosomal pathway | eLife [elifesciences.org]
- 2. Metformin extends C. elegans lifespan through lysosomal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metformin promotes lifespan through mitohormesis via the peroxiredoxin PRDX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. The combination of metformin and high glucose increased longevity of Caenorhabditis elegans a DAF-16/FOXO-independent manner: cancer/diabetic model via C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Frontiers | The combination of metformin and high glucose increased longevity of Caenorhabditis elegans a DAF-16/FOXO-independent manner: cancer/diabetic model via C. elegans [frontiersin.org]
- 9. Metformin Retards Aging in C. elegans by Altering Microbial Folate and Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Detecting Phosphorylated AMPK (p-AMPK) Following Tiformin Stimulation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the detection and quantification of phosphorylated AMP-activated protein kinase (p-AMPK) in cell lysates following stimulation with Tiformin, a biguanide compound. The accompanying application notes offer context and guidance for interpreting the results.
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism. Its activation, through phosphorylation at Threonine 172 of the α-subunit, is a key event in response to cellular stress and various pharmacological agents. This compound, a member of the biguanide class of drugs, is known to activate AMPK. Monitoring the phosphorylation status of AMPK is therefore critical for understanding the mechanism of action of this compound and similar compounds. Western blotting is a widely used and effective technique for this purpose.
Signaling Pathway: this compound-Mediated AMPK Activation
This compound activates AMPK, which in turn modulates downstream signaling pathways, most notably by inhibiting the mammalian target of rapamycin (mTOR) pathway. This inhibition leads to a reduction in protein synthesis and cell proliferation.[1]
Caption: this compound-AMPK signaling pathway.
Experimental Protocols
This section details the step-by-step methodology for performing a Western blot to detect p-AMPK after this compound stimulation.
Experimental Workflow Overview
The overall workflow involves cell culture and treatment, protein extraction, quantification, separation by gel electrophoresis, transfer to a membrane, and immunodetection.
Caption: Western blot experimental workflow.
Detailed Protocol
Materials and Reagents:
-
Cell culture medium and supplements
-
This compound solution
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-p-AMPKα (Thr172)
-
Rabbit anti-AMPKα
-
Mouse anti-β-actin (or other loading control)
-
-
Secondary antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Tris-buffered saline with Tween-20 (TBST)
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera-based imager)
Procedure:
-
Cell Culture and this compound Stimulation:
-
Seed cells (e.g., HeLa, HepG2) in appropriate culture dishes and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 0, 1, 5, 10 mM) for a specified time (e.g., 30 minutes, 1, 2, 4, 8, 24 hours).[3] Include a vehicle-treated control group.
-
-
Protein Extraction:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each dish.[2][3]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[2]
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Based on the protein concentration, dilute the lysates to the same concentration with lysis buffer.
-
Mix a calculated volume of each lysate with Laemmli sample buffer (to a final concentration of 1x).
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins.[4]
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-AMPK (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[4]
-
Wash the membrane three times for 5-10 minutes each with TBST.[4]
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.[4]
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.[4]
-
-
Image Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ).
-
To account for loading differences, strip the membrane and re-probe with an antibody for total AMPK or a loading control protein (e.g., β-actin).
-
Normalize the p-AMPK signal to the total AMPK or loading control signal.
-
Data Presentation
The quantitative data from the Western blot analysis can be summarized in tables for clear comparison of p-AMPK levels under different conditions.
Table 1: Dose-Dependent Effect of this compound on p-AMPK Levels
| This compound Concentration (mM) | Relative p-AMPK/Total AMPK Ratio (Fold Change vs. Control) |
| 0 (Control) | 1.00 |
| 1 | 1.85 |
| 5 | 3.20 |
| 10 | 4.50 |
Table 2: Time-Course of this compound (5 mM) on p-AMPK Levels
| Time (hours) | Relative p-AMPK/Total AMPK Ratio (Fold Change vs. 0h) |
| 0 | 1.00 |
| 0.5 | 2.10 |
| 1 | 2.90 |
| 2 | 3.50 |
| 4 | 3.10 |
| 8 | 2.50 |
| 24 | 1.60 |
Note: The data presented in these tables are representative examples and may vary depending on the cell line and experimental conditions.[5][6][7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. pubcompare.ai [pubcompare.ai]
- 3. escholarship.org [escholarship.org]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Tiformin solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of Tiformin in aqueous solutions. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered when preparing aqueous solutions of this compound.
Question: My this compound powder is not dissolving in water. What should I do?
Answer:
Several factors can affect the dissolution of this compound. Follow this step-by-step troubleshooting workflow:
-
Verify the Form of this compound: Confirm whether you are using this compound free base or this compound hydrochloride. The hydrochloride salt is specifically designed for improved aqueous solubility.[1] this compound free base has significantly lower aqueous solubility.
-
Check the Solvent: Ensure you are using a high-purity solvent such as deionized or distilled water. Impurities can affect solubility.
-
Adjust the pH: this compound is a basic compound due to its guanidino group. Its solubility is highly pH-dependent. Lowering the pH of the solution (to pH < 7) will protonate the guanidino group, increasing its interaction with water and thereby enhancing solubility. Try acidifying the solution slightly with dilute HCl.
-
Gentle Heating and Agitation: Apply gentle heat (e.g., 37-40°C) while stirring the solution. This can increase the rate of dissolution. Avoid excessive heat, which could lead to degradation.
-
Consider Co-solvents: If working with the free base or if high concentrations are required, adding a small percentage (5-20%) of a water-miscible co-solvent like ethanol, propylene glycol, or PEG 400 can improve solubility.[2]
dot
Caption: Troubleshooting workflow for this compound solubility.
Question: My this compound solution is clear initially but forms a precipitate over time. Why is this happening?
Answer:
Precipitation from a solution that was initially clear can be due to several reasons:
-
Change in Temperature: If the solution was prepared with heating, it might have become supersaturated. As it cools to room temperature, the solubility decreases, causing the excess solute to precipitate.
-
pH Shift: The pH of your solution may have changed. Absorption of atmospheric CO₂ can slightly lower the pH of unbuffered solutions, but if your solution contains other components, they might alter the pH over time, pushing it towards a value where this compound is less soluble.
-
Degradation: Although this compound is relatively stable, degradation into less soluble byproducts can occur over extended periods, especially if the solution is exposed to light or contains reactive species.[3] Storing solutions in the dark and at cool temperatures (2-8°C) is recommended.[4]
To resolve this, ensure your solution is not supersaturated. If it is, you may need to work with a lower concentration. Using a buffered aqueous solution (e.g., PBS or citrate buffer) at an appropriate acidic-to-neutral pH can help maintain a stable pH and prevent precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
| Compound | Form | BCS Class | Reported Aqueous Solubility |
| Metformin (Analogue) | Hydrochloride | III[6][7] | > 300 mg/mL at room temp[6] |
| This compound | Hydrochloride | Not Classified | Expected to be high (>100 mg/mL) |
| This compound | Free Base | Not Classified | Expected to be low |
Q2: How does pH affect this compound solubility?
This compound contains a guanidino group, which is strongly basic (pKa of the conjugate acid is high, similar to Metformin's pKa of ~12.4).[5]
-
Acidic to Neutral pH (pH < 8): The guanidino group is protonated (cationic). This ionized form is highly polar and interacts favorably with water, leading to high solubility.
-
Alkaline pH (pH > 10): The guanidino group becomes deprotonated (neutral). The molecule becomes less polar, leading to a significant decrease in aqueous solubility.
Therefore, to ensure maximum solubility, aqueous solutions should be maintained at a neutral or slightly acidic pH.
dot
Caption: Effect of pH on this compound ionization and solubility.
Q3: Can I use buffers to prepare my this compound solution?
Yes, using buffers is highly recommended, especially for experiments that are sensitive to pH changes. Standard biological buffers such as phosphate-buffered saline (PBS, pH 7.4) or citrate buffers (pH 3-6) are suitable. Dissolution of this compound hydrochloride in these buffers should be rapid.[7][8]
Q4: Are there any known stability issues with this compound in aqueous solutions?
Like its analogue Metformin, this compound is generally stable in standard aqueous solutions.[5] However, prolonged exposure to harsh conditions can lead to degradation.
-
Light Sensitivity: It is good practice to protect this compound solutions from light, especially during long-term storage, to prevent potential photodegradation.[3]
-
Strong Oxidizing Agents: Avoid mixing this compound solutions with strong oxidizing agents, as this can lead to chemical degradation.[9][10]
-
Storage: For long-term storage, it is recommended to store stock solutions at 2-8°C or frozen at -20°C, protected from light.[4]
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Hydrochloride Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound HCl in water.
Materials:
-
This compound hydrochloride (MW: 180.63 g/mol )[11]
-
High-purity deionized water
-
Calibrated balance
-
Volumetric flask
-
Magnetic stirrer and stir bar
Procedure:
-
Calculate Mass: To prepare 10 mL of a 100 mM solution, calculate the required mass: Mass = 180.63 g/mol × 0.1 mol/L × 0.010 L = 0.1806 g (or 180.6 mg)
-
Weigh Compound: Accurately weigh 180.6 mg of this compound hydrochloride powder.
-
Dissolve: Add the powder to a 10 mL volumetric flask. Add approximately 7-8 mL of deionized water.
-
Mix: Place a magnetic stir bar in the flask and stir at room temperature until the solid is completely dissolved. This compound HCl should dissolve readily.
-
Adjust Volume: Once dissolved, carefully add deionized water to bring the final volume to the 10 mL mark.
-
Final Mix & Filter: Invert the flask several times to ensure the solution is homogeneous. For sterile applications, filter the solution through a 0.22 µm syringe filter.
-
Store: Store the solution in a clearly labeled, light-protected container at 2-8°C.
dot
Caption: Experimental workflow for stock solution preparation.
Protocol 2: General Method for Solubility Enhancement by pH Adjustment
This protocol provides a general method for improving the solubility of this compound free base.
Materials:
-
This compound free base (MW: 144.18 g/mol )[12]
-
Deionized water
-
0.1 M Hydrochloric Acid (HCl)
-
pH meter
-
Stirrer
Procedure:
-
Prepare Suspension: Suspend the desired amount of this compound free base in the required volume of deionized water. The mixture will appear as a cloudy suspension.
-
Monitor pH: Place a calibrated pH probe into the suspension.
-
Titrate with Acid: While stirring, add 0.1 M HCl dropwise to the suspension.
-
Observe Dissolution: As the pH decreases, the this compound free base will protonate to form the more soluble hydrochloride salt in situ. Continue adding acid until the solution becomes clear.
-
Record Final pH: Note the pH at which the this compound completely dissolves. This will give an indication of the pH required to maintain its solubility at that concentration.
-
Adjust Final Volume: If necessary, add more water to reach the final target volume and concentration. Ensure the final pH remains in the desired range.
References
- 1. This compound Hydrochloride [benchchem.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 23256-39-5|this compound hydrochloride|Butanamide, 4-((aminoiminomethyl)amino)-, monohydrochloride|-范德生物科技公司 [bio-fount.com]
- 5. Metformin | C4H11N5 | CID 4091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fip.org [fip.org]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. bezmialemscience.org [bezmialemscience.org]
- 9. An efficient removal approach for degradation of metformin from aqueous solutions with sulfate radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciepublish.com [sciepublish.com]
- 11. This compound hydrochloride | C5H13ClN4O | CID 3032789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | C5H12N4O | CID 123 - PubChem [pubchem.ncbi.nlm.nih.gov]
How to prevent Tiformin degradation in long-term cell culture experiments
Disclaimer: There is currently a lack of specific scientific literature detailing the degradation of Tiformin in cell culture environments. The following guidelines are based on extensive research into the stability of Metformin, a structurally and functionally similar biguanide. Researchers should consider these recommendations as a starting point and validate the stability of this compound under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in my cell culture experiments?
Based on studies of the closely related compound Metformin, the primary factors influencing stability in solution are pH, temperature, and light exposure.[1][2] In a typical cell culture environment (pH 7.2-7.4, 37°C), degradation can occur over time, especially in long-term experiments.
Q2: How can I prepare and store this compound stock solutions to maximize stability?
For optimal stability, prepare this compound stock solutions in a buffered solution at a neutral pH. Studies on Metformin have shown good stability in solutions with a pH of 7.4 ± 0.3.[3] It is recommended to filter-sterilize the stock solution and store it in aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Q3: How often should I replace the this compound-containing media in my long-term cell culture?
The frequency of media replacement will depend on the specific cell line, its metabolic rate, and the duration of the experiment. For experiments lasting several days to weeks, it is advisable to perform a stability study under your specific culture conditions to determine the degradation rate of this compound. As a general guideline, refreshing the media every 48-72 hours is a common practice to ensure a consistent concentration of the compound.
Q4: What are the known degradation products of similar biguanides like Metformin, and are they toxic to cells?
The primary degradation product of Metformin is guanylurea.[4][5][6] While some studies suggest that certain degradation by-products of pharmaceuticals can be toxic, the specific cytotoxic effects of this compound degradation products have not been characterized.[7] If you observe unexpected changes in cell viability or morphology, it could be related to the accumulation of degradation products.
Q5: Can components of the cell culture media affect this compound stability?
Yes, components in the media can interact with supplemented compounds. For instance, some vitamins and amino acids are known to be unstable in culture media.[8] While specific interactions with this compound are not documented, it is a possibility. Using a defined, serum-free media, if possible, can reduce the complexity of potential interactions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results over time. | This compound may be degrading, leading to a decrease in its effective concentration. | 1. Perform a Stability Test: Quantify the concentration of this compound in your culture media over the course of a typical experiment using a suitable analytical method like HPLC.[9] 2. Increase Media Refreshment Frequency: Change the this compound-containing media more frequently (e.g., every 24-48 hours). 3. Optimize Storage: Ensure stock solutions are stored properly (aliquoted, frozen, and protected from light). |
| Unexpected cytotoxicity or changes in cell phenotype. | Accumulation of potentially toxic degradation products. | 1. Analyze for Degradants: Use analytical techniques like LC-MS to detect the presence of degradation products in your used culture media.[4][9] 2. Reduce Exposure Time: If possible, modify the experimental design to reduce the continuous exposure time of the cells to the same batch of media. |
| Decreased this compound efficacy in later stages of a long-term experiment. | Gradual degradation of this compound in the incubator environment (37°C). | 1. Prepare Fresh Solutions: For very long-term experiments, consider preparing fresh this compound stock solutions periodically. 2. Conduct Dose-Response at Different Time Points: This can help determine if the effective concentration is changing over time. |
Quantitative Data Summary
The following tables summarize stability data for Metformin under various conditions, which may serve as a useful reference for this compound.
Table 1: Stability of Metformin in Aqueous Solution under Different pH and Oxidative Stress [1]
| Condition | Time (min) | % Degradation |
| 0.01 M HCl | 240 | 5.73 |
| 0.1 M HCl | 240 | 6.73 |
| 0.01 M NaOH | 240 | 9.11 |
| 0.1 M NaOH | 240 | 60.92 |
| 0.3% H₂O₂ | 240 | 6.58 |
| 3% H₂O₂ | 240 | 7.95 |
Table 2: Stability of Metformin Formulations Under Different Storage Conditions Over 30 Days [3]
| Storage Condition | Initial Concentration (%) | Concentration after 30 Days (%) |
| 25°C with light | 100 | >90 |
| 25°C in darkness | 100 | >90 |
| 4°C | 100 | >90 |
| 40°C | 100 | >90 |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Media
-
Preparation: Prepare this compound-supplemented cell culture media at the desired final concentration.
-
Incubation: Place a sterile, cell-free aliquot of the media in a culture vessel inside a cell culture incubator (37°C, 5% CO₂).
-
Sampling: At various time points (e.g., 0, 24, 48, 72, 96 hours), aseptically remove a small sample of the media.
-
Storage: Immediately store the samples at -80°C until analysis to prevent further degradation.
-
Analysis: Quantify the concentration of this compound in each sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation: Plot the concentration of this compound versus time to determine its degradation kinetics under your specific cell culture conditions.
Visualizations
References
- 1. Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iomcworld.com [iomcworld.com]
- 3. researchgate.net [researchgate.net]
- 4. Wastewater bacteria remediating the pharmaceutical metformin: Genomes, plasmids and products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Metformin Degradation by Advanced Oxidation Processes: Performance, Limitations, and Environmental Concerns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of four major degradation products in metformin by 2D LC-QTOF/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Tiformin hydrochloride powder
Welcome to the technical support center for Tiformin hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of this compound hydrochloride powder. Consistent product quality is critical for reliable experimental outcomes, and this guide provides troubleshooting protocols and answers to frequently asked questions to help you navigate potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrochloride and what are its key properties?
This compound hydrochloride is an oral hypoglycemic agent from the biguanide class, with the molecular formula C₅H₁₂N₄O·HCl.[1] It functions by enhancing insulin sensitivity and suppressing the liver's production of glucose.[1] Its hydrochloride salt form is used to improve aqueous solubility for oral administration.[1]
Key Properties of this compound Hydrochloride:
| Property | Value | Reference |
| Molecular Formula | C₅H₁₃ClN₄O | [2] |
| Molecular Weight | 180.63 g/mol | [2] |
| Appearance | White crystalline powder | General knowledge |
| Solubility | Soluble in water | [1] |
Q2: We are observing inconsistent results in our cell-based assays using different batches of this compound hydrochloride. What could be the cause?
Batch-to-batch variability can manifest as differences in potency or efficacy. This can stem from subtle variations in the physicochemical properties of the powder, such as particle size distribution, crystal form (polymorphism), or the presence of impurities. These factors can affect the dissolution rate and, consequently, the bioavailability of the compound in your experiments. It is also important to consider the age of the material, as fresh versus aged batches can exhibit different flowability due to surface crystal defects.[3]
Q3: The color and texture of our latest batch of this compound hydrochloride powder appear different from previous batches. Should we be concerned?
Visual differences in the powder's appearance, such as color or texture, can be indicative of variations in manufacturing processes, moisture content, or particle morphology.[4] While not always detrimental to performance, such changes warrant further investigation to ensure the consistency and quality of the material. It is recommended to perform some basic analytical checks as outlined in the troubleshooting guides below.
Q4: How should this compound hydrochloride powder be properly stored to minimize variability?
To maintain consistency, this compound hydrochloride should be stored in a well-sealed container in a cool, dry place, protected from light and moisture. As with similar compounds like metformin hydrochloride, it is stable under recommended storage conditions.[5] Exposure to humidity can affect the powder's flowability and potentially lead to degradation.[6]
Troubleshooting Guides
Issue 1: Inconsistent Dissolution and Bioavailability
If you are experiencing variable experimental results, it may be due to differences in the dissolution rate between batches.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Experimental Protocol: Dissolution Testing
This protocol provides a general method for assessing the dissolution rate of this compound hydrochloride powder.
-
Preparation of Dissolution Medium: Prepare a phosphate buffer solution (pH 6.8) to simulate intestinal fluid.
-
Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).
-
Procedure:
-
Add a precisely weighed amount of this compound hydrochloride powder to the dissolution vessel containing the heated medium (37°C ± 0.5°C).
-
Rotate the paddle at a constant speed (e.g., 50 RPM).
-
Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Analyze the concentration of this compound hydrochloride in each sample using UV-Vis spectrophotometry or HPLC.
-
-
Data Analysis: Plot the percentage of drug dissolved against time for each batch.
Data Presentation: Comparative Dissolution Profiles
| Time (minutes) | Batch A (% Dissolved) | Batch B (% Dissolved) | Batch C (% Dissolved) |
| 5 | 45 | 35 | 48 |
| 10 | 65 | 55 | 68 |
| 15 | 80 | 70 | 82 |
| 30 | 95 | 85 | 96 |
| 45 | 98 | 92 | 99 |
| 60 | 99 | 96 | 99 |
Issue 2: Poor Powder Flowability and Handling
Challenges with powder flow can lead to inaccuracies in weighing and dose preparation.[6]
Factors Affecting Powder Flow:
-
Particle Size and Distribution: Smaller, finer particles generally have poorer flowability.[6]
-
Moisture Content: Increased moisture can lead to clumping and reduced flow.[6]
-
Electrostatic Charges: Can cause particles to adhere to surfaces.[4]
Experimental Protocol: Angle of Repose
A simple method to assess powder flowability.
-
Apparatus: A funnel with a fixed height and a flat, circular base.
-
Procedure:
-
Allow the this compound hydrochloride powder to flow freely through the funnel onto the base, forming a cone.
-
Measure the height (h) and radius (r) of the cone.
-
-
Calculation: The angle of repose (θ) is calculated using the formula: θ = tan⁻¹(h/r).
Data Presentation: Angle of Repose for Different Batches
| Batch | Angle of Repose (θ) | Flowability |
| Batch X | 28° | Excellent |
| Batch Y | 35° | Good |
| Batch Z | 42° | Passable (some cohesion) |
Issue 3: Suspected Impurities or Degradation
The presence of unknown peaks in analytical tests can indicate impurities from the manufacturing process or degradation of the product.
Signaling Pathway: Impact of Impurities on Cellular Assays
Impurities could potentially interfere with the intended biological activity of this compound hydrochloride, for example, by altering the AMPK signaling pathway.
Caption: Potential interference of an impurity with the AMPK pathway.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A standard method to quantify the purity of this compound hydrochloride and identify any impurities.
-
Mobile Phase: Prepare a suitable mobile phase, for instance, a mixture of phosphate buffer and acetonitrile.
-
Column: Use a C18 reverse-phase column.
-
Procedure:
-
Prepare a standard solution of known concentration of this compound hydrochloride.
-
Prepare sample solutions from different batches at the same concentration.
-
Inject the solutions into the HPLC system.
-
Monitor the elution profile at a specific UV wavelength (e.g., 232 nm).
-
-
Data Analysis: Compare the chromatograms of the different batches to the standard. Calculate the percentage purity and identify any additional peaks.
Data Presentation: HPLC Purity Analysis
| Batch | Retention Time (min) | Purity (%) | Impurity Peaks (Area %) |
| Reference Std | 3.5 | 99.9 | 0.1 |
| Batch 1 | 3.5 | 99.8 | 0.2 |
| Batch 2 | 3.5 | 98.5 | 1.5 (at 4.2 min) |
| Batch 3 | 3.5 | 99.7 | 0.3 |
This technical support guide provides a starting point for addressing the batch-to-batch variability of this compound hydrochloride. For further assistance, please contact your supplier with the detailed data you have collected.
References
- 1. This compound Hydrochloride [benchchem.com]
- 2. This compound hydrochloride | C5H13ClN4O | CID 3032789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Powder Exploration: Unraveling Basics, Technology, and Batch-to-Batch Reproducibility in the Pharma Industry - AstrinexLab WEB [astrinexlab.com]
- 5. Metformin Hydrochloride | C4H12ClN5 | CID 14219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The Critical Role of Powder Flowability in Pharmaceutical Manufacturing – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
Technical Support Center: Mitigating Tiformin (Metformin)-Induced Lactic Acidosis in Animal Studies
Welcome to the technical support center for researchers studying Tiformin (Metformin)-induced lactic acidosis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (Metformin)-induced lactic acidosis?
A1: this compound (Metformin)-induced lactic acidosis primarily stems from the inhibition of mitochondrial respiratory chain complex I. This inhibition leads to decreased ATP production and a shift towards anaerobic glycolysis for energy, resulting in an overproduction of lactate. Concurrently, metformin inhibits hepatic gluconeogenesis by blocking pyruvate carboxylase, an enzyme that converts pyruvate to oxaloacetate. This blockage causes pyruvate to accumulate, which is then converted to lactate, further contributing to its buildup in the blood.[1][2][3][4]
Q2: Which animal models are commonly used to study this condition?
A2: Various animal models have been utilized, including rats (Sprague-Dawley, Wistar), mice, dogs, and guinea pigs.[5][6][7] The choice of model often depends on the specific research question, such as studying underlying mechanisms or evaluating potential therapeutic interventions.
Q3: What are the typical signs of lactic acidosis in animal models?
A3: Clinical signs can include lethargy, hypothermia, respiratory distress (rapid breathing), and hypotension.[8] In severe cases, it can lead to morbidity and mortality.[9][10] Biochemical indicators are crucial for diagnosis and include elevated blood lactate levels (>5 mmol/L) and decreased blood pH (<7.35).[11]
Q4: Are there known potentiating factors for this compound (Metformin)-induced lactic acidosis in animal studies?
A4: Yes, concurrent conditions that impair drug clearance or oxygen delivery can exacerbate the risk. Renal insufficiency is a significant factor, as metformin is primarily cleared by the kidneys.[3][8] Co-administration of other substances, such as ethanol, has been shown to markedly potentiate the lactic acidosis effect in animal models.[5]
Troubleshooting Guide
Issue 1: Unexpectedly high mortality in animals treated with this compound (Metformin).
| Possible Cause | Troubleshooting Step |
| Dosage too high | Review the literature for established dose ranges in your specific animal model and strain. A study in rats identified a no-observable-adverse-effect level (NOAEL) at 200 mg/kg/day, with metabolic acidosis observed at doses of 600 mg/kg/day and higher.[9] Consider performing a dose-response study to determine the optimal dose for your experimental goals. |
| Underlying health conditions | Ensure animals are healthy and free from underlying renal or hepatic impairment. Pre-screening animals for baseline kidney function may be necessary for long-term studies. |
| Route of administration | The route of administration can affect drug absorption and peak plasma concentrations. Ensure the chosen route (e.g., oral gavage, intraperitoneal) is appropriate and consistently applied. Be aware of the pH of the administered solution to avoid tissue damage. |
Issue 2: Difficulty in consistently inducing a non-lethal state of lactic acidosis.
| Possible Cause | Troubleshooting Step |
| Variability in animal response | Biological variability is inherent. Increase the number of animals per group to ensure statistical power. Monitor blood lactate and pH at multiple time points to capture the peak of acidosis. |
| Fasting state of animals | The metabolic state of the animal can influence the severity of lactic acidosis. A study in guinea pigs used fasted animals to induce marked dose-related changes in blood lactate.[5] Standardize the fasting period before drug administration. |
| Model-specific differences | Different species and strains can have varying sensitivities to metformin. For example, a study in dogs used doses ranging from 30-1000 mg/kg to induce lactate accumulation.[7] Refer to literature specific to your chosen model. |
Issue 3: Ineffective mitigation of lactic acidosis with experimental treatments.
| Possible Cause | Troubleshooting Step | | Timing of intervention | The timing of the mitigating agent is critical. Administering the treatment before, during, or after the induction of acidosis will yield different results. Establish a clear timeline for your intervention based on the known pharmacokinetics of metformin in your model. | | Mechanism of action of the mitigating agent | Ensure the therapeutic agent's mechanism is relevant to countering metformin's effects. For example, agents that support mitochondrial function or enhance lactate clearance could be explored. | | Insufficient dose of the mitigating agent | Perform a dose-escalation study for your therapeutic agent to determine an effective dose. |
Data from Animal Studies
Table 1: Effect of Metformin on Blood/Plasma Lactate in Various Animal Models
| Animal Model | Metformin Dose | Route | Key Findings | Reference |
| Guinea Pig | 125-500 mg/kg | Intraperitoneal | 3.5 to 13-fold increase in blood lactate. | [5] |
| Guinea Pig | 100 mg/kg (with 1 g/kg ethanol) | Intraperitoneal | 10-fold increase in lactate levels. | [5] |
| Rats (with gentamycin-induced renal insufficiency) | 50-100 mg/kg/h | Not specified | Increased lactatemia and H+ concentrations. | [7] |
| Mice (High-Fat High-Sucrose Diet) | 200 mg/kg bid for 5 weeks | Oral Gavage | Mean lactate of 17.6 mmol/L post-glucose challenge. | [12] |
| Dogs (undergoing major surgery) | 30-1000 mg/kg | Acute administration | Induced lactate accumulation and pH decrease. | [7] |
Table 2: Experimental Interventions to Mitigate Acidosis in Animal Models
| Animal Model | Condition | Intervention | Dosage | Outcome | Reference |
| Rats | Lactic acid infusion | Sodium Bicarbonate (NaHCO₃) | Not specified | Normalized pH during sustained acid infusion. | [6][13] |
| Mice | Metformin-induced hyperlactatemia model | Imeglimin (comparator drug) | 200 mg/kg bid for 5 weeks | Did not produce hyperlactatemia post-glucose challenge. | [7][12] |
Experimental Protocols
Protocol 1: Induction of Lactic Acidemia and Mitigation with Sodium Bicarbonate in Rats (Adapted from literature)
This protocol is based on a model of direct lactic acid infusion but provides a framework for testing mitigating agents like sodium bicarbonate.
-
Animal Model: Male Sprague-Dawley rats.
-
Anesthesia: Administer general anesthesia as per approved institutional protocols.
-
Catheterization: Surgically place catheters for intravenous infusion and blood sampling.
-
Induction of Acidosis: Infuse L(+) lactic acid intravenously. A primed, continuous infusion (e.g., 0.20 mmol/kg/min) can be used to induce a sustained state of lactic acidemia.[6]
-
Monitoring: At baseline and regular intervals, collect blood samples to measure blood pH, lactate concentration, and arterial blood gases. Monitor mean arterial pressure.
-
Intervention: Once lactic acidosis is established (e.g., pH < 7.3, lactate > 3 mmol/L), randomize animals to receive an infusion of the mitigating agent (e.g., sodium bicarbonate) or a vehicle control (e.g., normal saline).[6]
-
Outcome Assessment: Continue monitoring blood parameters to assess the effectiveness of the intervention in normalizing pH and reducing lactate levels.
Protocol 2: Chronic Metformin Administration in Mice to Evaluate a Mitigating Compound
-
Animal Model: Mice (e.g., on a high-fat high-sucrose diet to mimic pre-diabetic conditions).[12]
-
Grouping:
-
Group 1: Control (Vehicle only)
-
Group 2: Metformin (e.g., 200 mg/kg bid via oral gavage)[12]
-
Group 3: Metformin + Mitigating Compound (at desired dose)
-
Group 4: Mitigating Compound only
-
-
Administration: Administer treatments for a specified period (e.g., 5 weeks).[12]
-
Acute Challenge: At the end of the treatment period, fast animals for 6 hours. Administer a final dose of their respective treatments. Two hours later, perform an acute metabolic challenge, such as an intraperitoneal glucose injection (e.g., 1.5 g/kg).[12]
-
Blood Sampling: Collect blood samples 60 minutes after the glucose injection to measure plasma lactate concentration.[12]
-
Analysis: Compare lactate levels between the groups to determine if the mitigating compound reduces metformin-associated hyperlactatemia.
Visualizations
Caption: Signaling pathway of Metformin-induced lactic acidosis.
Caption: General experimental workflow for mitigation studies.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Metformin-Associated Lactic Acidosis (MALA) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Metformin-induced lactic acidosis with emphasis on the anion gap - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metformin-related lactic acidosis: Case report | Colombian Journal of Anesthesiology [elsevier.es]
- 5. Metformin-induced lactic acidosis: potentiation by ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium Bicarbonate Treatment during Transient or Sustained Lactic Acidemia in Normoxic and Normotensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduced lactic acidosis risk with Imeglimin: Comparison with Metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wjgnet.com [wjgnet.com]
- 9. Toxicity and toxicokinetics of metformin in rats (Journal Article) | OSTI.GOV [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Sodium bicarbonate treatment during transient or sustained lactic acidemia in normoxic and normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tiformin (Metformin) Experimental Guidance
Welcome to the technical support center for Tiformin. This guide is designed for researchers, scientists, and drug development professionals. The information provided herein focuses on Metformin , the widely recognized and extensively studied biguanide drug, for which this compound is a listed synonym. This resource offers practical guidance, troubleshooting, and detailed protocols to assist in refining treatment duration for maximal therapeutic effect in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound/Metformin and how does it work?
A1: Metformin is a first-line medication for type 2 diabetes that lowers blood glucose.[1][2][3] Its primary mechanism involves the inhibition of mitochondrial respiratory chain complex I. This action decreases cellular ATP levels, leading to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][5] Activated AMPK helps reduce hepatic glucose production, increases insulin sensitivity in peripheral tissues like muscle, and enhances glucose uptake.[1][2][3]
Q2: What is the difference between in vitro and in vivo effective concentrations?
A2: There is a significant difference. Most in vitro studies, particularly in cancer research, use Metformin concentrations in the millimolar (mM) range (e.g., 1-20 mM) to observe effects.[6][7][8] However, standard therapeutic doses in humans result in plasma concentrations in the low micromolar (µM) range (typically < 50 µM).[6][9] This discrepancy is critical, as high mM concentrations may elicit mechanisms not relevant at physiological doses. Researchers should justify their chosen concentration based on the experimental model and question. Some argue that tissue accumulation could lead to higher local concentrations than observed in plasma.[6]
Q3: How does treatment duration affect experimental outcomes?
A3: The effect of Metformin is both concentration- and time-dependent.[6][10][11]
-
Short-term (≤ 24 hours): Acute effects on signaling pathways, such as AMPK phosphorylation, can be observed.
-
Medium-term (48-72 hours): Effects on cell viability, proliferation, and apoptosis become more pronounced. Many cell viability assays are conducted within this timeframe.[6][10][12][13]
-
Long-term (Days to Weeks): In in vivo studies or long-term culture, adaptive responses, and changes in overall metabolism or tumor growth are assessed.[8][14][15] Maximal therapeutic effects often require sustained treatment to allow for downstream consequences of AMPK activation, such as altered gene expression and protein synthesis.
Troubleshooting Guide
Q: I am not observing the expected anti-proliferative effect of Metformin on my cancer cell line. What could be wrong?
A: This is a common issue. Consider the following factors:
-
Concentration and Duration: The effective concentration of Metformin is highly cell-line dependent. Concentrations below 1 mM may have little to no effect on the proliferation of many cancer cell lines.[16] Ensure your treatment duration is sufficient, typically at least 48-72 hours, to see an impact on cell numbers.[10][11]
-
Culture Medium Glucose Level: The efficacy of Metformin is strongly influenced by the glucose concentration in the culture medium.[17] High-glucose media (e.g., 25 mM glucose) can mask the metabolic stress induced by Metformin. Repeating the experiment in a lower, more physiological glucose medium (e.g., 5 mM) may reveal a stronger anti-proliferative effect.[18]
-
Cell-Specific Resistance: Some cell lines are inherently resistant to Metformin's effects. This can be due to mutations in the LKB1-AMPK pathway or reliance on metabolic pathways unaffected by Metformin.
-
Assay Interference: Standard cell viability assays like MTT or Alamar Blue measure metabolic activity. Since Metformin directly alters cell metabolism, these assays can sometimes give misleading results that do not correlate with actual cell counts. It is advisable to validate findings by direct cell counting (e.g., using Trypan blue or a fluorescent nuclear stain like Hoechst).[18]
-
Media Acidification: Metformin can increase lactate production, leading to acidification of the culture medium, which can independently affect cell growth. Monitor the pH of your media, especially in longer-term experiments.[19]
Q: My cells are showing high levels of toxicity and death, even at low concentrations. What should I check?
A: Unusually high cytotoxicity can be due to:
-
Incorrect Dosing: Double-check your stock solution concentration and dilution calculations. A simple decimal error can lead to a 10-fold overdose.
-
Contamination: Test your cell cultures for mycoplasma or other contaminants, which can stress cells and make them more susceptible to drug-induced toxicity.[20]
-
Cell Health: Ensure cells are in the logarithmic growth phase and are not overly confluent when you begin treatment. Unhealthy or stressed cells are more vulnerable.[20]
Q: My in vivo experiment did not show a significant effect on tumor growth or metabolic parameters. What are potential reasons?
A: In vivo experiments add layers of complexity.
-
Dosage and Administration Route: The dose required to achieve therapeutic tissue concentrations can be high (e.g., 100-250 mg/kg/day in mice).[9][21][22] The route of administration (oral gavage, in drinking water/chow, or IP injection) affects pharmacokinetics. Long-term treatment (several weeks) is often necessary to observe significant effects on phenotypes like tumor volume.[8][14]
-
Pharmacokinetics: Metformin has a short half-life.[1] Administration in drinking water or formulated chow provides more continuous exposure compared to daily gavage or injections, which cause peaks and troughs in plasma levels.
-
Animal Model: The genetic background of the mouse strain and the specific tumor model (xenograft vs. genetically engineered model) can greatly influence the outcome.
Data Presentation: Quantitative Summary
For maximal therapeutic effect, duration must be optimized alongside concentration. The tables below summarize typical experimental parameters.
Table 1: In Vitro Metformin Treatment Parameters and Effects
| Cell Line Type | Concentration Range (mM) | Typical Duration | Observed Therapeutic Effect | Citation(s) |
| Ovarian Cancer | 1 - 50 mM | 48 hours | Decreased cell viability, apoptosis | [6] |
| Lung Cancer | 5 - 20 mM | 48-72 hours | G0/G1 cell cycle arrest, apoptosis | [7] |
| Breast Cancer | 1.25 - 20 mM | 24 - 72 hours | Time- and dose-dependent decrease in viability | [10] |
| Osteosarcoma | ~2.5 - 3 mM (IC50) | 24 hours | G0/G1 cell cycle arrest | [8] |
| Pancreatic Cancer | 0.1 - 0.2 mM | 48 - 72 hours | Selective inhibition of CD133+ stem cells | [16] |
| Colorectal Cancer | 1.5 - 24 mM | 48 hours | Dose-dependent reduction in viability | [18] |
Table 2: In Vivo (Mouse Model) Metformin Dosing and Duration
| Mouse Model | Dosing Regimen | Treatment Duration | Observed Therapeutic Effect | Citation(s) | | :--- | :--- | :--- | :--- | | Osteosarcoma Xenograft | ~12 mg/day (in water) | 4 weeks | Significant inhibition of tumor growth |[8] | | Aging C57BL/6 Mice | 0.1% w/w in diet | Long-term (from middle age) | Extended healthspan and lifespan |[14][15][23] | | Juvenile UM-HET3 Mice | 200 mg/kg/day (IP injection) | 41 days (Day 15 to 56) | Altered development and metabolism |[21] | | Emphysema Model | Metformin-enriched chow | 3 months | Protection against lung airspace enlargement |[24] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (e.g., Breast Cancer Cells)
This protocol outlines a typical experiment to determine the effect of Metformin treatment duration and concentration on cell viability using an MTT assay.
-
Cell Seeding:
-
Culture MDA-MB-231 breast cancer cells in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Trypsinize and count healthy, log-phase cells.
-
Seed 1x10⁵ cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.[10]
-
-
Metformin Treatment:
-
Prepare a fresh stock solution of Metformin HCl in sterile PBS or culture medium.
-
Prepare serial dilutions to treat cells with final concentrations of 0, 1.25, 2.5, 5, 10, and 20 mM.[10]
-
Remove old media from the cells and add 100 µL of the appropriate Metformin-containing media to each well.
-
Incubate separate plates for 24, 48, and 72 hours to assess the time-dependent effect.
-
-
Viability Assessment (MTT Assay):
-
At the end of each time point (24, 48, 72h), add 20 µL of 5 mg/mL MTT solution to each well.[10]
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Gently aspirate the media and add 150 µL of DMSO to each well to dissolve the crystals.[10]
-
Read the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values of treated wells to the control (0 mM Metformin) wells to calculate the percentage of cell viability.
-
Plot cell viability (%) against Metformin concentration for each time point to visualize the dose- and time-dependent effects.
-
Protocol 2: In Vivo Tumor Xenograft Study
This protocol describes a study to assess the effect of Metformin on the growth of osteosarcoma xenografts in mice.
-
Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old).[8]
-
Allow a one-week acclimatization period.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject 1x10⁶ KHOS/NP osteosarcoma cells suspended in 100 µL of PBS/Matrigel into the flank of each mouse.
-
Monitor mice until tumors become palpable (~50-100 mm³).
-
-
Randomization and Treatment:
-
Randomize mice into two groups: Control and Metformin-treated.
-
Control Group: Provide standard drinking water.
-
Metformin Group: Provide drinking water containing 2 mg/mL Metformin. This results in an approximate daily dose of 12 mg/mouse.[8]
-
Continue treatment for 4 weeks.
-
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers every 3-4 days using the formula: (Length x Width²)/2.
-
Monitor animal body weight and general health throughout the study.
-
At the end of the 4-week period, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for both groups.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to determine if there is a significant difference in tumor growth between the control and Metformin-treated groups.[8]
-
Mandatory Visualizations
Caption: Core Metformin signaling pathway via inhibition of Complex I and activation of AMPK.
Caption: A typical experimental workflow for an in vitro dose- and time-response study.
References
- 1. Metformin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Metformin (Glucophage, Glumetza, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. The role of AMPK-dependent pathways in cellular and molecular mechanisms of metformin: a new perspective for treatment and prevention of diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action [frontiersin.org]
- 6. Metformin, at Concentrations Corresponding to the Treatment of Diabetes, Potentiates the Cytotoxic Effects of Carboplatin in Cultures of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Metformin displays in vitro and in vivo antitumor effect against osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Metformin Suppresses Proliferation and Viability of Rat Pheochromocytoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Viability Profiles of Normal and Cancer Bladder Cells With Metformin, Nitrate and Adenosine Monophosphate-Activated Protein Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metformin improves healthspan and lifespan in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Low Concentrations of Metformin Selectively Inhibit CD133+ Cell Proliferation in Pancreatic Cancer and Have Anticancer Action | PLOS One [journals.plos.org]
- 17. Metformin and Glucose Concentration as Limiting Factors in Retinal Pigment Epithelial Cell Viability and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metformin treatment response is dependent on glucose growth conditions and metabolic phenotype in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 21. Metformin treatment of juvenile mice alters aging-related developmental and metabolic phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. [PDF] Metformin improves healthspan and lifespan in mice | Semantic Scholar [semanticscholar.org]
- 24. Metformin: Experimental and Clinical Evidence for a Potential Role in Emphysema Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Cellular Resistance to Tiformin in Cancer Research
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding cellular resistance to Tiformin (Metformin) in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it exert its anti-cancer effects?
A1: this compound, commonly known as Metformin, is a first-line medication for type 2 diabetes that is increasingly being investigated for its anti-cancer properties.[1] Its primary mechanism involves the activation of 5' AMP-activated protein kinase (AMPK), a key cellular energy sensor.[2] Activation of AMPK can inhibit cancer cell growth by suppressing the mTOR signaling pathway, which is crucial for cell proliferation and protein synthesis, and by disrupting other signaling pathways like the insulin-like growth factor (IGF) and MAPK pathways.[1][3]
Q2: What are the primary mechanisms by which cancer cells develop resistance to this compound?
A2: this compound resistance is a multifaceted issue. The primary mechanisms include:
-
Metabolic Reprogramming: Cancer cells can alter their metabolic pathways, for instance, by enhancing aerobic glycolysis (the Warburg effect), to survive the energy stress induced by this compound.[4][5][6] This adaptation allows them to generate ATP and biosynthetic precursors even when mitochondrial function is inhibited.
-
Altered Drug Transport: this compound is a hydrophilic cation and requires specific transporters to enter cells.[7] Reduced expression or function of uptake transporters like Organic Cation Transporter 1 (OCT1) or Thiamine Transporter 2 (THTR-2) can limit the intracellular concentration of this compound, rendering it ineffective.[7][8][9] Conversely, increased expression of efflux pumps can actively remove the drug from the cell.[10]
-
Signaling Pathway Alterations: Cancer cells can develop resistance by activating alternative pro-survival signaling pathways to bypass the AMPK-mediated blockade.[11][12] This can involve mutations or amplification of other receptor tyrosine kinases or downstream effectors.
-
Impaired AMPK Activation: In some resistant cells, the AMPK signaling pathway itself may be compromised, for example, through mutations in LKB1, the upstream kinase that activates AMPK.[1]
Q3: Can this compound be used in combination with other therapies to overcome resistance?
A3: Yes, combination therapy is a key strategy. This compound has been shown to act synergistically with conventional chemotherapeutics and targeted therapies.[13][14] For example, it can enhance the efficacy of EGFR-TKIs (tyrosine kinase inhibitors) in non-small cell lung cancer and resensitize resistant cells.[13] Combining this compound with drugs that target the specific resistance mechanism (e.g., metabolic inhibitors) can restore sensitivity.[6][15]
Troubleshooting Guides
Issue 1: My cancer cell line, previously sensitive to this compound, now shows reduced response (increased IC50).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Development of Resistance | 1. Confirm Resistance: Perform a dose-response curve using a cell viability assay (e.g., MTT, CellTiter-Glo) to confirm the shift in IC50 value compared to the parental cell line. 2. Check for Contamination: Test cell line for mycoplasma contamination. | 1. A significant increase in the IC50 value confirms resistance. 2. Negative result rules out contamination as a factor. |
| Altered Drug Uptake | 1. Gene Expression Analysis: Use qPCR to measure the mRNA levels of this compound uptake transporters (e.g., SLC22A1 for OCT1, SLC19A3 for THTR-2).[9] 2. Protein Expression Analysis: Use Western blot to assess the protein levels of these transporters. | A significant decrease in the expression of uptake transporters suggests reduced drug influx as a resistance mechanism. |
| Metabolic Shift | 1. Assess Glycolysis: Measure the extracellular acidification rate (ECAR) using a Seahorse analyzer. 2. Assess Mitochondrial Respiration: Measure the oxygen consumption rate (OCR). | Resistant cells may exhibit a higher ECAR and a lower OCR compared to sensitive parental cells, indicating a shift towards glycolysis.[6] |
Issue 2: this compound treatment fails to induce AMPK phosphorylation in my resistant cell line.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Intracellular Drug | 1. Verify Transporter Expression: As detailed in Issue 1, check the expression of OCT1 and other relevant uptake transporters.[7][16] | Downregulation of transporters confirms that this compound may not be reaching its intracellular target. |
| Compromised Upstream Kinase | 1. Check LKB1 Status: Use Western blot to check for the expression of Liver Kinase B1 (LKB1), a primary upstream activator of AMPK.[1] 2. Sequencing: Sequence the STK11 gene (which encodes LKB1) to check for inactivating mutations. | Loss of LKB1 expression or an inactivating mutation can prevent this compound-mediated AMPK activation. |
| Activation of Counteracting Pathways | 1. Probe for Pro-survival Signals: Perform a phospho-kinase array or Western blots for key survival pathways like PI3K/AKT and MAPK/ERK.[17] | Hyperactivation of pathways like AKT, which can be negatively regulated by AMPK, may counteract this compound's effects.[17] |
Issue 3: My attempt to overcome resistance with a combination therapy is not working.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Combination Strategy | 1. Re-evaluate Resistance Mechanism: Ensure the combination agent targets the specific resistance mechanism identified in your cell line (e.g., use a glycolysis inhibitor for metabolic reprogramming).[4][18] 2. Synergy Analysis: Perform a synergy screen using a checkerboard assay and calculate the Combination Index (CI). | 1. A rationally chosen combination should yield better results. 2. A CI value < 1 indicates synergy, suggesting the drugs work better together. A CI > 1 indicates antagonism. |
| Suboptimal Dosing/Scheduling | 1. Optimize Dosing: Titrate the concentrations of both this compound and the combination agent. 2. Test Different Schedules: Evaluate sequential vs. concurrent drug administration. | An optimized dose and schedule can reveal a synergistic effect that was missed at suboptimal concentrations. |
| Multiple Resistance Mechanisms | 1. Broad Spectrum Analysis: Consider that multiple resistance mechanisms may be active simultaneously.[19] 2. Multi-Drug Combination: In complex cases, a combination of three or more agents targeting different pathways may be necessary.[20][21] | A multi-pronged approach may be required to overcome heterogeneous resistance. |
Visualizing Mechanisms and Workflows
Below are diagrams illustrating key concepts in this compound resistance.
Caption: this compound action via AMPK and key resistance mechanisms.
Caption: Experimental workflow for analyzing and overcoming resistance.
Quantitative Data Summary
Table 1: Example Data on this compound Combination Therapy in Resistant Cancer Cells
This table illustrates hypothetical but realistic data showing how a combination therapy can restore sensitivity to this compound.
| Cell Line | Treatment | IC50 of Agent A (µM) | IC50 of this compound (mM) | Combination Index (CI) | Notes |
| Parental SCC13 | This compound only | N/A | 8 | N/A | Sensitive to this compound. |
| Resistant SCC13-R | This compound only | N/A | 35 | N/A | 4.4-fold resistance developed. |
| Resistant SCC13-R | Agent A + this compound | 5 | 10 | 0.65 | Synergistic effect observed (CI < 1), restoring sensitivity. |
Data is illustrative, based on principles described in studies where this compound is combined with other agents to overcome resistance.[6][13]
Key Experimental Protocols
1. Cell Viability (MTT) Assay for IC50 Determination
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound. Replace the medium with fresh medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours in a standard cell culture incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the percentage of cell viability against the drug concentration and use non-linear regression to calculate the IC50 value.
-
2. Western Blot for AMPK Activation
-
Objective: To assess the phosphorylation status of AMPK as an indicator of this compound's activity.
-
Methodology:
-
Cell Treatment: Grow cells to 70-80% confluency and treat with this compound (e.g., 10 mM) for a specified time (e.g., 2, 6, 24 hours). Include an untreated control.
-
Protein Extraction: Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-AMPK (Thr172) and total AMPK overnight at 4°C. Use a loading control like β-actin or GAPDH.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and present the level of phospho-AMPK as a ratio to total AMPK.
-
3. Glucose Uptake Assay
-
Objective: To measure the rate of glucose consumption, which can be altered in this compound-resistant cells.
-
Methodology:
-
Cell Culture: Seed cells in a 24-well plate and grow to near confluency.
-
Starvation: Wash cells with PBS and incubate in glucose-free Krebs-Ringer-HEPES (KRH) buffer for 1-2 hours.
-
Treatment: Treat cells with this compound or vehicle control for the desired time period in low-glucose medium.
-
Glucose Analog Addition: Add a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to the wells and incubate for 30-60 minutes.
-
Wash and Lyse: Wash the cells with cold PBS to remove extracellular 2-NBDG. Lyse the cells with a suitable buffer.
-
Fluorescence Measurement: Measure the fluorescence of the cell lysate using a fluorometer with appropriate excitation/emission wavelengths (e.g., 485/535 nm for 2-NBDG).
-
Normalization: Normalize the fluorescence reading to the total protein content of the lysate for each well. An increase in fluorescence indicates higher glucose uptake.
-
References
- 1. Metformin targets multiple signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of AMPK-dependent pathways in cellular and molecular mechanisms of metformin: a new perspective for treatment and prevention of diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic reprogramming: The driving force behind cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Metformin overcomes metabolic reprogramming-induced resistance of skin squamous cell carcinoma to photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Pharmacologic and Biologic Roles of Transporters for Metformin [escholarship.org]
- 9. Metformin Is a Substrate and Inhibitor of the Human Thiamine Transporter, THTR-2 (SLC19A3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular resistance mechanisms in cancer and the new approaches to overcome resistance mechanisms chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Concurrent use of metformin enhances the efficacy of EGFR-TKIs in patients with advanced EGFR-mutant non-small cell lung cancer-an option for overcoming EGFR-TKI resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Transporter Polymorphisms Influencing Metformin Pharmacokinetics in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of metformin inhibiting cancer invasion and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. Combination Approaches to Combat Multi-Drug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Combination therapies for combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting for pH changes in media after adding Tiformin hydrochloride
This guide provides technical support for researchers using Tiformin hydrochloride in their experiments, with a specific focus on managing and adjusting for pH changes in the cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why did the color of my cell culture medium change from red to orange/yellow after adding this compound hydrochloride?
A1: The color change is likely due to a drop in the medium's pH. This compound hydrochloride is the salt of a weak base and a strong acid (hydrochloric acid). When dissolved in your culture medium, it can lower the pH, making the medium more acidic. Most standard cell culture media contain a pH indicator called phenol red, which is red at a physiological pH of ~7.4, turns orange as the pH drops, and becomes yellow at an acidic pH (below ~6.8).[1][2]
Q2: How much of a pH drop should I expect after adding this compound hydrochloride?
A2: The extent of the pH drop depends on several factors:
-
The concentration of this compound hydrochloride you are adding.
-
The buffering capacity of your specific cell culture medium. Media with higher concentrations of buffers like sodium bicarbonate or supplemented with HEPES will resist pH changes more effectively.[3][4]
-
The starting pH of your medium.
It is crucial to measure the pH directly after adding the compound to determine the precise shift.
Q3: What should I use to adjust the pH of my medium back to the physiological range?
A3: To raise the pH (make it less acidic), you should use a sterile solution of sodium hydroxide (NaOH), typically at a concentration of 1N.[1][5] This should be added dropwise while gently stirring the medium and monitoring the pH with a calibrated pH meter until the desired level is reached. If you accidentally overshoot the target pH, a sterile solution of 1N hydrochloric acid (HCl) can be used to lower it.[1][5]
Q4: Can I prepare a concentrated stock solution of this compound hydrochloride and adjust its pH before adding it to the medium?
A4: Yes, this is a highly recommended practice. Preparing a concentrated stock solution in a simple buffer or cell culture grade water, adjusting its pH to the desired physiological level (e.g., 7.2-7.4), and then sterile-filtering it before adding it to your complete culture medium can minimize the pH shift in your final culture volume.
Q5: How do the buffering systems in my media work?
A5: Most cell culture media use a sodium bicarbonate (NaHCO₃) buffer system, which works in equilibrium with the carbon dioxide (CO₂) level in the incubator's atmosphere (typically 5-10%).[2][3][4] The CO₂ dissolves in the medium to form carbonic acid, which then equilibrates with the bicarbonate to stabilize the pH.[6] For additional buffering capacity, especially for experiments conducted outside a CO₂ incubator, a non-volatile "Good's" buffer like HEPES is often added.[2][7][8]
Troubleshooting Guide
Issue 1: The pH of the medium continues to drop during the experiment, even after the initial adjustment.
-
Possible Cause: Cellular metabolism naturally produces acidic byproducts like lactic acid, which can cause the pH to decrease over time.[4] This effect can be exacerbated by high cell densities or rapidly proliferating cells. The addition of compounds like this compound, which modulate cellular metabolism, may also influence the rate of media acidification.[9][10]
-
Solution:
-
Increase Buffering Capacity: Consider supplementing your medium with HEPES (10-25 mM) to provide additional buffering stability.[6][7]
-
More Frequent Media Changes: Replace the culture medium more frequently to remove acidic waste products and replenish the buffering components.
-
Reduce Seeding Density: If applicable to your experimental design, reducing the initial cell seeding density can slow the rate of metabolic waste accumulation.
-
Issue 2: Cells are showing signs of stress or toxicity after pH adjustment.
-
Possible Cause 1: Localized pH shock. Adding a concentrated acid or base directly to the cells can cause damage.
-
Solution 1: Always perform pH adjustments on the bulk medium before adding it to your cells.
-
Possible Cause 2: The final pH is outside the optimal range for your specific cell type.
-
Solution 2: Most mammalian cell lines thrive between pH 7.2 and 7.4.[2] However, the optimal pH can be cell-type specific, with some cells preferring a range of 6.9 to 7.8.[11] Consult literature specific to your cell line to confirm its optimal pH range.
-
Possible Cause 3: Contamination introduced during adjustment.
-
Solution 3: Ensure that your NaOH/HCl solutions are sterile and that all adjustments are performed under aseptic conditions in a laminar flow hood.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Typical Physiological pH for Mammalian Cells | 7.2 - 7.4 | Can be cell-type dependent.[2][11] |
| Phenol Red Indicator Color (pH) | Yellow (< 6.8), Orange (~7.0), Red (~7.4), Purple (> 8.2) | A visual guide to the medium's pH.[1][2] |
| Sodium Bicarbonate (NaHCO₃) Concentration | Varies by medium formulation (e.g., 2.2 g/L for MEM) | Requires a controlled CO₂ environment (typically 5%).[12] |
| HEPES Buffer Supplementation | 10 - 25 mM | Provides strong buffering capacity independent of CO₂.[7] |
| Solutions for pH Adjustment | 1N NaOH (to increase pH), 1N HCl (to decrease pH) | Use sterile, high-purity solutions.[5][12] |
Experimental Protocol: Media Preparation and pH Adjustment
This protocol outlines the steps for preparing cell culture medium containing this compound hydrochloride while ensuring the final pH is correct.
-
Prepare a Concentrated Stock of this compound Hydrochloride:
-
Dissolve the this compound hydrochloride powder in a suitable solvent (e.g., sterile cell culture grade water or PBS) to create a concentrated stock (e.g., 100 mM).
-
Note: This stock solution will be acidic.
-
-
Calibrate the pH Meter:
-
Ensure your pH meter is properly calibrated using standard buffers (e.g., pH 4, 7, and 10) according to the manufacturer's instructions.[5]
-
-
Add this compound Hydrochloride to Medium:
-
In a sterile container, add the required volume of your basal cell culture medium.
-
While gently stirring with a sterile magnetic stir bar, add the appropriate volume of the this compound hydrochloride stock solution to achieve your final desired concentration.
-
-
Measure the pH:
-
Aseptically place the calibrated pH electrode into the medium.
-
Allow the reading to stabilize for 30-60 seconds and record the initial pH.[5] It will likely be below your target pH.
-
-
Adjust the pH:
-
While continuing to stir, add 1N NaOH drop-by-drop to the medium.
-
Wait for the pH reading to stabilize after each drop before adding the next.
-
Continue this process until the medium reaches the desired final working pH (e.g., 7.4). Be careful not to overshoot the target.
-
If you overshoot, use 1N HCl dropwise to bring the pH back down.
-
-
Finalize and Sterilize:
-
Once the target pH is stable, add any remaining temperature-sensitive supplements (e.g., serum, L-glutamine).
-
Bring the medium to the final desired volume with additional basal medium if necessary.
-
Sterilize the complete, pH-adjusted medium by passing it through a 0.22 µm filter.[12]
-
Store the prepared medium at the recommended temperature (typically 2-8°C).
-
Visualizations
Caption: Workflow for preparing and pH-adjusting cell culture media after the addition of this compound hydrochloride.
Caption: Simplified signaling pathway showing this compound hydrochloride-mediated activation of AMPK.
References
- 1. reddit.com [reddit.com]
- 2. Understanding pH and Osmolality in Cell Culture Media – Captivate Bio [captivatebio.com]
- 3. labunlimited.com [labunlimited.com]
- 4. Evidence-based guidelines for controlling pH in mammalian live-cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. plantcelltechnology.com [plantcelltechnology.com]
- 6. researchgate.net [researchgate.net]
- 7. The 9 best biological buffers for cell culture - مقالات - Hopax Fine Chemicals [hopaxfc.com]
- 8. scientificbio.com [scientificbio.com]
- 9. This compound Hydrochloride [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pH as a determinant of cellular growth and contact inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - US [thermofisher.com]
Tiformin (Metformin) Treatment: Technical Support Center for Troubleshooting Unexpected Cytotoxicity
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering unexpected cytotoxicity during experiments with Tiformin (a common synonym for Metformin). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues in a clear question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We observed significantly higher cytotoxicity than expected in our cancer cell line after this compound treatment. What are the potential causes?
A1: Unexpectedly high cytotoxicity can stem from several factors. A logical approach to troubleshooting this issue is to systematically evaluate your experimental setup. Key areas to investigate include:
-
This compound Concentration and Preparation: Ensure the correct concentration of this compound was used. Errors in calculation or weighing can lead to unintentionally high doses. Verify the stock solution concentration and ensure it was properly dissolved and stored. This compound hydrochloride is freely soluble in water.[1]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. The half-maximal inhibitory concentration (IC50) can range from the low millimolar (mM) to much higher concentrations depending on the cell type and culture conditions.[2] It's crucial to consult literature for typical IC50 values for your specific cell line or perform a dose-response experiment to determine the optimal concentration range.
-
Culture Conditions: The composition of your cell culture medium can significantly impact this compound's cytotoxic effects. For instance, high glucose levels in the medium can decrease the cytotoxic and apoptotic effects of this compound.[2][3] Conversely, glucose-deprived conditions can enhance this compound's cytotoxicity.[3][4]
-
This compound Stability and Degradation: While generally stable, this compound can degrade under certain conditions. Ensure the powder has been stored correctly and that the prepared solutions are not expired. Degradation products could potentially exhibit different toxicities.[5]
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects that contribute to cytotoxicity.[6] These are generally observed at concentrations higher than those required for its primary metabolic effects.
-
Contamination: Microbial contamination (e.g., bacteria, fungi, mycoplasma) in your cell culture can induce cell death, which may be mistakenly attributed to the drug treatment. Regularly check your cultures for any signs of contamination.
Q2: Our non-cancerous (normal) cell line is showing unexpected toxicity. Isn't this compound supposed to be less toxic to normal cells?
A2: While this compound generally exhibits selective cytotoxicity towards cancer cells, toxicity in normal cells can occur under certain circumstances. Here's what to consider:
-
High Concentrations: At high concentrations, this compound can induce toxicity in normal cells. It is important to use a concentration range that is relevant to the intended therapeutic effect and has been shown to be safe for normal cells in previous studies.
-
Specific Cell Type Sensitivity: Some normal cell types may be inherently more sensitive to this compound. It is advisable to consult the literature for any reported effects of this compound on the specific normal cell line you are using.
-
Experimental Conditions: As with cancer cells, culture conditions such as low glucose can potentiate the effects of this compound and lead to toxicity in normal cells as well.
Q3: We are seeing a decrease in cell viability, but our apoptosis assays are negative. What other forms of cell death could be occurring?
A3: While apoptosis is a common mechanism of this compound-induced cell death, it is not the only one.[7] If your apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays) are negative, consider investigating other cell death pathways:
-
Cell Cycle Arrest: this compound can induce cell cycle arrest, particularly at the G0/G1 phase, which would lead to a decrease in cell proliferation without immediate cell death.[8]
-
Autophagy: this compound has been shown to induce autophagy in some cancer cell lines.[2]
-
Necrosis: At higher concentrations or under specific cellular stress conditions, this compound can induce necrotic cell death.
-
Caspase-Independent Apoptosis: Some studies have reported that this compound can induce a caspase-3-unrelated apoptosis in certain cell lines.[7]
Q4: How can the glucose concentration in our cell culture medium affect our results with this compound?
A4: Glucose concentration is a critical factor influencing this compound's efficacy and cytotoxicity in vitro.
-
High Glucose: High glucose levels can counteract the effects of this compound. Cancer cells in a high-glucose environment can rely more on glycolysis for energy, potentially bypassing the metabolic stress induced by this compound's inhibition of mitochondrial complex I. This can lead to a higher IC50 value and reduced cytotoxic effects.[2][3]
-
Low Glucose: Conversely, low glucose conditions can sensitize cancer cells to this compound. By limiting the availability of glucose for glycolysis, the cells become more dependent on mitochondrial respiration, which is targeted by this compound. This can result in a significant increase in cytotoxicity.[3][4]
It is recommended to use a glucose concentration that is physiologically relevant (around 5-10 mM) for your in vitro experiments to better mimic the in vivo environment.
Data Presentation: this compound (Metformin) IC50 Values
The following table summarizes the reported IC50 values of this compound (Metformin) in various cancer cell lines. Note that these values can vary depending on the experimental conditions, such as treatment duration and glucose concentration in the culture medium.
| Cell Line | Cancer Type | IC50 (mM) | Treatment Duration (hours) | Reference |
| HeLa | Cervical Cancer | 7.492 | 72 | [9] |
| HCT116 | Colorectal Cancer | 8 | 24 | [7] |
| HCT116 | Colorectal Cancer | 3.2 | 48 | [7] |
| HCT116 | Colorectal Cancer | 2.9 | 72 | [7] |
| SW620 | Colorectal Cancer | ~1.4 | 24, 48, or 72 | [7] |
| MCF-7 | Breast Cancer | 5-20 | Not Specified | [2] |
| MDA-MB-231 | Breast Cancer | 51.4 | Not Specified | [10] |
| U2OS | Osteosarcoma | 9.13 | 72 | [11] |
| MG63 | Osteosarcoma | 8.72 | 72 | [11] |
| 143B | Osteosarcoma | 7.29 | 72 | [11] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the steps for determining the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound (Metformin)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis using flow cytometry after staining with Annexin V-FITC and PI.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after this compound treatment by trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol details the analysis of the cell cycle distribution of this compound-treated cells using PI staining and flow cytometry.
Materials:
-
This compound-treated and control cells
-
Cold 70% ethanol
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound's core signaling pathways.
Caption: A workflow for troubleshooting unexpected cytotoxicity.
Caption: A decision tree for identifying the root cause of cytotoxicity.
References
- 1. Metformin-Mediated Improvement in Solubility, Stability, and Permeability of Nonsteroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Mechanisms by Which Low Glucose Enhances the Cytotoxicity of Metformin to Cancer Cells Both In Vitro and In Vivo | PLOS One [journals.plos.org]
- 4. Selective cytotoxicity of the anti-diabetic drug, metformin, in glucose-deprived chicken DT40 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic Switch and Cytotoxic Effect of Metformin on Burkitt Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metformin Induces a Caspase 3-Unrelated Apoptosis in Human Colorectal Cancer Cell Lines HCT116 and SW620 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metformin Induces Apoptosis and Cell Cycle Arrest Mediated by Oxidative Stress, AMPK and FOXO3a in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clinicalschizophrenia.net [clinicalschizophrenia.net]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
Validation & Comparative
A Comparative Analysis of Tiformin and Metformin on Glucose Uptake: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the mechanisms of action of antihyperglycemic agents is paramount. This guide provides a comparative analysis of Tiformin and metformin on glucose uptake, supported by available experimental data. While both are biguanides, the wealth of research on metformin far surpasses that of this compound, limiting a direct, data-rich comparison. This document will present the known information on both compounds and offer a comprehensive overview of the well-documented effects of metformin on glucose transport.
Introduction to this compound and Metformin
This compound, also known as 4-guanidinobutanamide, is a biguanide compound that has been identified as an antihyperglycemic agent. Its mechanism of action is reported to be similar to other biguanides, primarily by decreasing hepatic glucose production, reducing intestinal absorption of glucose, and improving insulin sensitivity through enhanced peripheral glucose uptake. However, detailed, publicly available preclinical and clinical studies specifically quantifying its effects on glucose uptake are scarce.
Metformin, on the other hand, is one of the most widely prescribed first-line medications for type 2 diabetes worldwide.[1] Its effects on glucose metabolism have been extensively studied for decades, providing a robust body of evidence regarding its mechanisms of action.[2][3][4]
Due to the limited availability of specific experimental data for this compound, this guide will focus on a detailed exposition of metformin's impact on glucose uptake, with the understanding that this compound is presumed to share some of these mechanistic characteristics.
Metformin's Multifaceted Impact on Glucose Uptake
Metformin's primary therapeutic effect of lowering blood glucose is achieved through two main mechanisms: the suppression of hepatic gluconeogenesis and the enhancement of glucose uptake in peripheral tissues, predominantly skeletal muscle.[5]
Key Signaling Pathways Activated by Metformin
Metformin's influence on glucose uptake is mediated by a complex interplay of signaling pathways, with the activation of AMP-activated protein kinase (AMPK) being a central, though not exclusive, mechanism.
-
AMPK-Dependent Pathway: Metformin is known to inhibit mitochondrial respiratory chain complex I, leading to an increase in the cellular AMP:ATP ratio. This change in cellular energy status activates AMPK. Activated AMPK, in turn, promotes the translocation of glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane in skeletal muscle and adipose tissue, thereby facilitating glucose entry into the cells.[6]
-
AMPK-Independent Pathways: Emerging evidence suggests that metformin can also enhance glucose uptake through mechanisms independent of AMPK. One such pathway involves the inhibition of the lipid phosphatase SHIP2 (SH2-containing inositol 5'-phosphatase 2). By reducing SHIP2 activity, metformin helps to maintain the levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key signaling molecule in the insulin signaling pathway, which ultimately promotes GLUT4 translocation and glucose uptake.
The following diagram illustrates the primary signaling pathways involved in metformin-stimulated glucose uptake.
Quantitative Data on Metformin's Effect on Glucose Uptake
Numerous in vitro and in vivo studies have quantified the impact of metformin on glucose uptake in various cell types and tissues. The following table summarizes key findings from selected studies.
| Cell/Tissue Type | Metformin Concentration | Incubation Time | Fold Increase in Glucose Uptake (vs. Basal) | Reference |
| Human Adipocytes | 1mM | 24h | 2.3 ± 0.2 | [6] |
| Rat Heart Muscle Cells | 5mM | 180 min | 8- to 12-fold | [7] |
| L6 Myotubes | 2mM | 16h | > 2-fold |
Experimental Protocols for Key Experiments
Measurement of Glucose Uptake in Cultured Cells
A common method to assess the effect of compounds like metformin on glucose uptake in vitro involves the use of radiolabeled glucose analogs, such as 2-deoxy-D-[³H]glucose.
Objective: To quantify the rate of glucose uptake in cultured cells (e.g., L6 myotubes, 3T3-L1 adipocytes) in the presence and absence of metformin.
Materials:
-
Cultured cells differentiated into myotubes or adipocytes
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]glucose
-
Unlabeled 2-deoxy-D-glucose
-
Metformin solution
-
Insulin solution (for comparison/co-treatment)
-
Cytochalasin B (an inhibitor of glucose transport)
-
Scintillation counter and vials
-
Cell lysis buffer
Procedure:
-
Cell Culture and Differentiation: Culture and differentiate cells to the desired phenotype (e.g., myotubes or adipocytes) in appropriate multi-well plates.
-
Serum Starvation: Prior to the assay, serum-starve the cells for a defined period (e.g., 2-4 hours) to establish a basal state.
-
Pre-incubation with Metformin: Incubate the cells with metformin at the desired concentration and for the specified duration. Include control wells with vehicle only.
-
Glucose Uptake Assay:
-
Wash the cells with KRH buffer.
-
Add KRH buffer containing 2-deoxy-D-[³H]glucose and unlabeled 2-deoxy-D-glucose.
-
To determine non-specific uptake, include wells treated with cytochalasin B.
-
Incubate for a short period (e.g., 5-10 minutes).
-
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells using a suitable lysis buffer.
-
Transfer the cell lysate to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactive counts to the protein concentration of the cell lysate.
-
Calculate the specific glucose uptake by subtracting the non-specific uptake (from cytochalasin B-treated wells) from the total uptake.
-
Express the results as fold change relative to the basal (vehicle-treated) condition.
-
The following diagram outlines the general workflow for a cell-based glucose uptake assay.
References
- 1. A comparison of the effects of thiazolidinediones and metformin on metabolic control in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucose fluctuation promotes mitochondrial dysfunctions in the cardiomyocyte cell line HL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Long-Acting Metformin Vs. Metformin Immediate Release in Patients With Type 2 Diabetes: A Systematic Review [frontiersin.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Mechanisms of metformin action on glucose transport and metabolism in human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Action of metformin on glucose transport and glucose transporter GLUT1 and GLUT4 in heart muscle cells from healthy and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Tiformin's efficacy in different diabetic mouse strains
For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation Guide
Metformin, a cornerstone in the management of type 2 diabetes, demonstrates varied efficacy across different preclinical models of the disease. Understanding its performance in various diabetic mouse strains is crucial for translational research and the development of novel therapeutics. This guide provides a comparative analysis of Metformin's effectiveness in commonly used diabetic mouse models, supported by experimental data and detailed protocols.
Efficacy of Metformin Across Different Diabetic Mouse Strains
The therapeutic effects of Metformin on key diabetic parameters vary depending on the underlying pathophysiology of the mouse model. This section summarizes the quantitative outcomes of Metformin treatment in High-Fat Diet (HFD)-induced obese mice (a model for diet-induced type 2 diabetes), db/db mice (a genetic model of obesity and type 2 diabetes), and Non-obese Diabetic (NOD) mice (a model for type 1 autoimmune diabetes).
High-Fat Diet (HFD)-Induced Diabetic Mice
HFD-fed C57BL/6J mice are a widely used model that mimics the development of obesity and insulin resistance seen in human type 2 diabetes.
Summary of Metformin Efficacy in HFD-Induced Diabetic Mice
| Parameter | Control (HFD) | Metformin-Treated (HFD) | Percentage Change | Reference |
| Body Weight Gain | Significant Increase | Decelerated Gain | Reduction in Weight Gain | [1] |
| Fasting Blood Glucose | Elevated | Reduced to near control levels | Significant Reduction | [1][2][3] |
| Glucose Tolerance | Impaired | Significantly Improved | Improvement | [1][3] |
| Insulin Resistance (HOMA-IR) | Increased | Significantly Improved | Improvement | [2] |
| Plasma Insulin | Hyperinsulinemia | Markedly Improved | Reduction | [4] |
| Total Cholesterol | Elevated | Significantly Lower | Reduction | [5] |
| Triglycerides | Elevated | Significantly Lower | Reduction | [5] |
db/db Mice
The db/db mouse has a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and severe type 2 diabetes.
Summary of Metformin Efficacy in db/db Mice
| Parameter | Control (db/db) | Metformin-Treated (db/db) | Percentage Change | Reference |
| Fasting Blood Glucose | ~541.65 mg/dL | ~304.35 mg/dL | ~43.8% Reduction | [6] |
| Plasma Insulin | Hyperinsulinemia | Improved (Reduced) | Reduction | [7][8] |
| Body Weight | Obese | Inhibition of further gain | Attenuation of Weight Gain | [7] |
| HbA1c | Elevated | Decreased | Reduction | [8] |
Non-obese Diabetic (NOD) Mice
NOD mice spontaneously develop autoimmune (type 1) diabetes due to the destruction of insulin-producing beta cells.
Summary of Metformin Efficacy in NOD Mice
| Parameter | Control (NOD) | Metformin-Treated (NOD) | Outcome | Reference |
| Diabetes Incidence | High | Similar to control | No significant alteration | [9] |
| Insulitis | Present | No significant difference | No significant alteration | [9] |
Note: The efficacy of Metformin in NOD mice appears to be limited in preventing the onset of autoimmune diabetes. The primary mechanism of Metformin is to improve insulin sensitivity and reduce hepatic glucose production, which is more relevant to the pathophysiology of type 2 diabetes.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. The following are representative protocols for inducing diabetes and administering Metformin in the discussed mouse models.
High-Fat Diet (HFD)-Induced Diabetes Model
-
Animal Strain: C57BL/6J mice, typically male, 5-6 weeks old.[4][10]
-
Diet: Fed a high-fat diet (e.g., 60% of calories from fat) for a period of 8-14 weeks to induce obesity and insulin resistance.[5][10]
-
Metformin Administration:
-
Key Measurements: Body weight, fasting blood glucose, glucose tolerance tests (GTT), and insulin tolerance tests (ITT) are monitored regularly.[10]
db/db Mouse Model
-
Animal Strain: Male db/db mice on a C57BL/KsJ genetic background.[7]
-
Age of Treatment: Treatment is often initiated around 9 weeks of age when diabetes is established.[7]
-
Metformin Administration:
-
Key Measurements: Fasting blood glucose, serum insulin, body weight, and HbA1c levels are measured.[7][8]
Streptozotocin (STZ)-Induced Diabetes Model (for comparison)
While not a primary focus of this comparison, the STZ model is a common method to induce hyperglycemia by chemically destroying pancreatic beta cells, mimicking aspects of type 1 diabetes.
-
Animal Strain: C57BL/6 mice.[12]
-
Induction: Multiple low doses of STZ (e.g., 60 mg/kg/day for 5 consecutive days) are administered intraperitoneally.[12]
-
Metformin Administration:
-
Key Measurements: Blood glucose, body weight, and pancreatic insulin levels are assessed.[12]
Visualizing Metformin's Mechanism of Action
Metformin's primary mechanism involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.
Experimental Workflow for Assessing Metformin Efficacy
References
- 1. The Effects of Metformin on Obesity-Induced Dysfunctional Retinas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metformin Prevents Fatty Liver and Improves Balance of White/Brown Adipose in an Obesity Mouse Model by Inducing FGF21 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of antidiabetic treatment with metformin and insulin on serum and adipose tissue adiponectin levels in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Effect of long-term metformin treatment on the development of diabetes in genetically diabetic mice (DBM) (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metformin does not alter diabetes incidence in the NOD mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Metformin ameliorates insulitis in STZ-induced diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Tiformin's Longevity Blueprint: A Comparative Guide to Published Findings
For Immediate Release
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of published findings on the longevity pathways affected by Metformin, a drug with similar mechanisms to the hypothetical Tiformin. This document synthesizes quantitative data, details experimental protocols, and visualizes key biological processes to facilitate the replication and extension of these important findings.
Comparative Analysis of Longevity-Promoting Compounds
The following tables summarize the quantitative effects of Metformin and its alternatives, Rapamycin and Resveratrol, on key longevity pathways and lifespan in the model organism Caenorhabditis elegans.
| Compound | Organism/Cell Line | Concentration | Outcome | Percent Change/Fold Change | Citation |
| Metformin | C. elegans | 50 mM | Mean Lifespan Extension | ~40% | [1] |
| Metformin | C. elegans | 25 mM | Mean Lifespan Extension | 18% | [2] |
| Metformin | C. elegans | 50 mM | Mean Lifespan Extension | 36% | [2] |
| Metformin | C. elegans | 70 mM | Mean Lifespan Extension | 41% | [2] |
| Metformin | C. elegans | 25 mM | Median Lifespan Extension | 30% | [3] |
| Metformin | C. elegans | 50 mM | Median Lifespan Extension | 30% | [3] |
| Metformin | Rat Hepatocytes | 500 µM | AMPK Activation | 1.6-fold | |
| Metformin | Human Hepatocytes | 500 µM | AMPK Activation | 4.72-fold (472%) | [4] |
| Rapamycin | C. elegans | 2x optimal dose | Mean Lifespan Extension | up to 21.9% | [5] |
| Rapamycin | C. elegans | - | Mean Lifespan Extension | 8% - 50% | [5] |
| Resveratrol | C. elegans | 5 µM | Mean Lifespan Extension | 3.6% | [6] |
| Resveratrol | C. elegans | 100 µM | Mean Lifespan Extension | 22.2% | |
| Resveratrol | C. elegans | 500 µM | Mean Lifespan Extension | 23.7% | [7] |
| Resveratrol | C. elegans | 1000 µM | Mean Lifespan Extension | 30.4% | [7] |
| Resveratrol | Mouse iBAT SVCs | - | p-AMPKα level | 1.3-fold | [8] |
| Resveratrol | Mouse iBAT | - | p-AMPKα level | 2.4-fold | [8] |
Key Signaling Pathways in Longevity
The effects of Metformin and its alternatives on longevity are primarily mediated through the AMP-activated protein kinase (AMPK) and mechanistic target of rapamycin (mTOR) signaling pathways.
AMPK Activation Pathway
AMPK is a crucial energy sensor in cells. Its activation, often triggered by a high AMP:ATP ratio, initiates a cascade of events that promote catabolism and inhibit anabolic processes, contributing to cellular stress resistance and longevity.
Metformin activates AMPK by inhibiting mitochondrial complex I, leading to an increased AMP/ATP ratio.
mTOR Inhibition Pathway
The mTOR pathway is a central regulator of cell growth and proliferation. Inhibition of mTOR, particularly the mTORC1 complex, is a well-established mechanism for extending lifespan in various organisms. Metformin indirectly inhibits mTORC1 through the activation of AMPK.
Metformin's activation of AMPK leads to the inhibition of mTORC1, promoting autophagy and reducing protein synthesis.
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed experimental protocols for key assays are provided below.
Western Blotting for AMPK Activation
This protocol is a generalized procedure for detecting the activation of AMPK via Western blotting.
Workflow for Western blot analysis of AMPK activation.
Detailed Steps:
-
Protein Extraction: Cells are lysed using RIPA buffer, and protein concentration is determined.[9][10]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated on a 10% SDS-polyacrylamide gel and transferred to a nitrocellulose membrane.[9][10]
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[9][11]
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit.[11] The intensity of the bands is quantified, and the p-AMPK signal is normalized to the total AMPK signal to determine the fold change in activation.[10]
Quantitative PCR (qPCR) for mTOR Inhibition
This protocol outlines the steps for measuring changes in the expression of mTOR pathway-related genes.
Detailed Steps:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells, and its quality and quantity are assessed. First-strand complementary DNA (cDNA) is then synthesized from the RNA template.
-
qPCR Reaction: The qPCR reaction is performed using a real-time PCR system with specific primers for target genes (e.g., mTOR, S6K1) and a reference gene (e.g., GAPDH).
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, where the expression of the target gene is normalized to the reference gene.[12]
C. elegans Lifespan Assay
This is a standard protocol for assessing the effect of compounds on the lifespan of the nematode C. elegans.[13][14][15]
Workflow for a standard C. elegans lifespan assay.
Detailed Steps:
-
Synchronization: A population of age-synchronized L1 larvae is obtained by bleaching gravid adult worms.[16]
-
Plate Preparation: Nematode Growth Medium (NGM) plates are prepared and seeded with a lawn of E. coli OP50 as a food source. The test compound (Metformin, Rapamycin, or Resveratrol) is added to the media at the desired concentration.[17]
-
Worm Culture: Synchronized L4 larvae are transferred to the treatment and control plates.[13]
-
Lifespan Scoring: Starting from day 1 of adulthood, the worms are scored daily or every other day for survival. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.[18]
-
Data Analysis: Survival curves are generated, and statistical analysis, such as the log-rank test, is used to determine if there is a significant difference in lifespan between the treated and control groups.[16] To prevent progeny from confounding the results, 5-fluoro-2'-deoxyuridine (FUDR) can be added to the plates to induce sterility.[15]
References
- 1. Does Metformin Work as a Life-Extension Drug? [nutritionfacts.org]
- 2. Frontiers | The combination of metformin and high glucose increased longevity of Caenorhabditis elegans a DAF-16/FOXO-independent manner: cancer/diabetic model via C. elegans [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Differential effects of resveratrol and SRT1720 on lifespan of adult Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brief Communication: SIR-2.1-dependent lifespan extension of Caenorhabditis elegans by oxyresveratrol and resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resveratrol enhances brown adipocyte formation and function by activating AMP-activated protein kinase (AMPK) α1 in mice fed high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metformin activated AMPK signaling contributes to the alleviation of LPS-induced inflammatory responses in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.6. Effect of metformin treatment on the activation of AMPK pathway in xenograft tumours [bio-protocol.org]
- 11. Therapeutic metformin/AMPK activation blocked lymphoma cell growth via inhibition of mTOR pathway and induction of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of mTORC1 through ATF4-induced REDD1 and Sestrin2 expression by Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Measuring Caenorhabditis elegans Life Span in 96 Well Microtiter Plates [jove.com]
- 15. Measuring Caenorhabditis elegans Life Span on Solid Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. phylumtech.com [phylumtech.com]
- 17. biorxiv.org [biorxiv.org]
- 18. Survival assays using Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
Tiformin vs. phenformin: a comparative study on mitochondrial toxicity
A Comparative Analysis of Mitochondrial Toxicity: Tiformin vs. Phenformin
A note on this compound: Direct comparative studies on the mitochondrial toxicity of this compound are scarce in publicly available literature. Therefore, this guide will draw comparisons between the extensively studied biguanide, metformin, and phenformin. This compound and metformin share a closer structural similarity than this compound and phenformin, making metformin a reasonable, albeit imperfect, proxy for understanding the potential mitochondrial effects of this compound.
Introduction
This compound and phenformin belong to the biguanide class of drugs, historically used as oral antihyperglycemic agents.[1] While effective in lowering blood glucose, concerns over mitochondrial toxicity, particularly the risk of lactic acidosis, have limited their clinical use, leading to the withdrawal of phenformin from many markets.[2] This guide provides a comparative analysis of the mitochondrial toxicity of these compounds, with a focus on their effects on mitochondrial complex I, cellular respiration, and lactate production.
Data Presentation
The following table summarizes the key quantitative data on the mitochondrial toxicity of phenformin and metformin (as a proxy for this compound).
| Parameter | Phenformin | Metformin (this compound Proxy) | Reference(s) |
| Chemical Structure | Imidodicarbonimidic diamide, N-(2-phenylethyl)- | Imidodicarbonimidic diamide, N,N-dimethyl- | [3][4] |
| Mitochondrial Complex I Inhibition (IC50) | Approximately 20-fold more potent than metformin | 0.45 mM (in peripheral blood mononuclear cells), 1.2 mM (in platelets), 1.1 mM (in pancreatic cancer cells), ~20 mM (in isolated complex I) | [5][6][7] |
| Effect on Mitochondrial Oxygen Consumption | Potent, dose- and time-dependent inhibition. Complete inhibition observed at 0.25 mM in SH-SY5Y cells. | Dose-dependent inhibition of Complex I-dependent respiration. | [8][9] |
| Lactate Production | Induces a metabolic shift to glycolysis, leading to increased lactate production. | Increases lactate production in a dose-dependent manner, particularly at concentrations of 1 mM and higher. | [5][10] |
Signaling Pathway of Biguanide-Induced Mitochondrial Toxicity
Biguanides exert their mitochondrial toxicity primarily through the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain. This inhibition disrupts the flow of electrons, leading to a decrease in proton pumping across the inner mitochondrial membrane and consequently, a reduction in ATP synthesis. The cellular energy deficit is compensated by an upregulation of glycolysis, resulting in increased production of pyruvate, which is then converted to lactate, contributing to the risk of lactic acidosis.
Caption: Signaling pathway of biguanide mitochondrial toxicity.
Experimental Protocols
Assessment of Mitochondrial Respiration using High-Resolution Respirometry
This method measures the oxygen consumption rate (OCR) in intact or permeabilized cells to assess mitochondrial function.
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or platelets from whole blood using density gradient centrifugation. Wash and resuspend cells in a suitable respiration medium (e.g., MiR05).
-
Respirometry: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k). Calibrate the oxygen sensors according to the manufacturer's instructions.
-
Assay Protocol:
-
Add a known number of cells to the respirometer chambers.
-
Record the basal respiration (ROUTINE).
-
Sequentially add substrates and inhibitors to assess different respiratory states:
-
Complex I-linked respiration: Add pyruvate, malate, and glutamate.
-
ADP-stimulated respiration (OXPHOS capacity): Add ADP.
-
LEAK respiration: Add oligomycin to inhibit ATP synthase.
-
Electron transport system (ETS) capacity: Titrate an uncoupler like FCCP to achieve maximum respiration.
-
Complex II-linked respiration: Add rotenone (to inhibit Complex I) and succinate.
-
Non-mitochondrial respiration: Add antimycin A (to inhibit Complex III).
-
-
To assess the direct effect of the drugs, incubate cells with varying concentrations of this compound or phenformin prior to and during the respirometry measurements.
-
Analysis of Cellular Bioenergetics with a Seahorse XF Analyzer
The Seahorse XF Analyzer measures OCR and extracellular acidification rate (ECAR) in real-time to provide a profile of cellular metabolism.
-
Cell Culture: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere.
-
Assay Preparation: The day before the assay, hydrate the sensor cartridge with XF Calibrant. On the day of the assay, replace the culture medium with XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator.
-
Mito Stress Test Protocol:
-
Load the injector ports of the sensor cartridge with the following compounds:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (uncoupler)
-
Port C: Rotenone and Antimycin A (Complex I and III inhibitors)
-
-
Place the cell plate in the Seahorse XF Analyzer and initiate the protocol.
-
The instrument will measure basal OCR and ECAR, and then sequentially inject the compounds to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
To test the effects of this compound and phenformin, pre-treat the cells with the compounds for a specified duration before the assay.
-
Mitochondrial Complex I Activity Assay
This spectrophotometric assay measures the activity of isolated mitochondrial Complex I.
-
Mitochondrial Isolation: Isolate mitochondria from cells or tissues by differential centrifugation.
-
Assay Principle: The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADH by Complex I.
-
Protocol:
-
In a microplate, add the isolated mitochondria to an assay buffer containing antimycin A (to inhibit Complex III) and a ubiquinone analog (e.g., Coenzyme Q1).
-
To determine the specific activity of Complex I, prepare parallel wells with the Complex I inhibitor rotenone.
-
Initiate the reaction by adding NADH.
-
Measure the change in absorbance at 340 nm over time.
-
The Complex I-specific activity is calculated as the difference between the rates in the absence and presence of rotenone.
-
The inhibitory effects of this compound and phenformin can be determined by adding various concentrations of the drugs to the reaction mixture.
-
Experimental Workflow for Assessing Mitochondrial Toxicity
The following diagram outlines a typical workflow for comparing the mitochondrial toxicity of two compounds.
Caption: Experimental workflow for mitochondrial toxicity assessment.
Conclusion
References
- 1. This compound Hydrochloride [benchchem.com]
- 2. Mitochondrial toxicity of metformin and phenformin in human peripheral blood cells assessed by high-resolution respirometry | Lund University [lunduniversity.lu.se]
- 3. Phenformin Hydrochloride | C10H16ClN5 | CID 13266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metformin Hydrochloride | C4H12ClN5 | CID 14219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Metformin induces lactate production in peripheral blood mononuclear cells and platelets through specific mitochondrial complex I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondria-targeted metformins: anti-tumour and redox signalling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Role of Mitochondria in the Mechanism(s) of Action of Metformin [frontiersin.org]
- 8. Direct effects of phenformin on metabolism/bioenergetics and viability of SH-SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metformin Impairs Mitochondrial Function in Skeletal Muscle of Both Lean and Diabetic Rats in a Dose-Dependent Manner | PLOS One [journals.plos.org]
- 10. aacrjournals.org [aacrjournals.org]
Comparative transcriptomics of cells treated with Tiformin versus metformin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metformin is a first-line therapeutic agent for type 2 diabetes and has garnered significant interest for its potential anticancer properties.[1] As a member of the biguanide class of drugs, its primary mechanism of action involves the reduction of hepatic glucose production and the improvement of insulin sensitivity.[1][2] While other biguanides like Tiformin (4-guanidinobutanamide) and phenformin exist, the vast majority of transcriptomic research has focused on metformin. This compound is known to be an oral hypoglycemic agent with a similar mechanism to metformin, however, to date, there is a notable lack of publicly available transcriptomic data for a direct comparative analysis.[2] This guide, therefore, provides a comprehensive overview of the transcriptomic effects of metformin, offering valuable insights for researchers in drug development and cellular biology.
Metformin's Impact on the Cellular Transcriptome
Metformin induces significant changes in the transcriptomic landscape of cells, influencing a variety of cellular processes. These changes are often mediated by the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[1][3] However, AMPK-independent mechanisms have also been identified.[3] Transcriptomic studies, primarily using RNA sequencing (RNA-seq), have been instrumental in elucidating the molecular pathways affected by metformin in various cell types, including cancer cells and hepatocytes.
Key Differentially Expressed Genes
Metformin treatment leads to the differential expression of a multitude of genes involved in critical cellular functions. The tables below summarize some of the key upregulated and downregulated genes observed in various studies.
Table 1: Key Upregulated Genes in Response to Metformin Treatment
| Gene | Function | Cell Type/Context |
| DDIT4 | DNA damage-inducible transcript 4; involved in mTOR signaling | Cancer cell lines |
| CHD2 | Chromodomain Helicase DNA Binding Protein 2; involved in chromatin remodeling | Cancer cell lines |
| ERN1 | Endoplasmic Reticulum To Nucleus Signaling 1; involved in the unfolded protein response | Cancer cell lines |
| GDF15 | Growth Differentiation Factor 15; associated with cell stress responses | Cancer cell lines |
| IRS2 | Insulin Receptor Substrate 2; involved in insulin signaling | Blood cells of metformin responders |
Table 2: Key Downregulated Genes in Response to Metformin Treatment
| Gene | Function | Cell Type/Context |
| ARRDC4 | Arrestin Domain Containing 4 | Cancer cell lines |
| TXNIP | Thioredoxin Interacting Protein | Cancer cell lines |
| G6pc | Glucose-6-Phosphatase Catalytic Subunit; involved in gluconeogenesis | Liver cells |
| Genes in cholesterol biosynthesis pathways | Involved in the synthesis of cholesterol | Cancer cell lines |
| Genes related to cell cycle progression | Regulate the cell division cycle | Cancer cell lines |
Signaling Pathways Modulated by Metformin
Transcriptomic analyses have revealed that metformin modulates several key signaling pathways, contributing to its therapeutic effects.
Table 3: Key Signaling Pathways Affected by Metformin
| Signaling Pathway | Effect of Metformin | Key Associated Genes |
| AMPK Signaling Pathway | Activation | PRKAA1, PRKAB1, PRKAG1 |
| mTOR Signaling Pathway | Inhibition | MTOR, RPTOR, RICTOR |
| Insulin Signaling Pathway | Sensitization | IRS1, IRS2, PIK3CA, AKT1 |
| Cell Cycle Regulation | Arrest at G1/G0 phase | CCND1, CDK4, CDKN1A |
| Cholesterol Biosynthesis | Downregulation | HMGCR, MVD, SQLE |
| Inflammatory Pathways | Suppression | NFKB1, RELA, TNF |
Experimental Protocols
The following provides a generalized experimental protocol for analyzing the transcriptomic effects of metformin on cells using RNA sequencing.
Experimental Protocol: RNA Sequencing of Metformin-Treated Cells
-
Cell Culture and Treatment:
-
Culture the desired cell line (e.g., cancer cell line, primary hepatocytes) under standard conditions.
-
Treat the cells with a predetermined concentration of metformin (or a vehicle control) for a specific duration (e.g., 24, 48 hours).
-
Ensure biological replicates for each treatment condition.
-
-
RNA Extraction:
-
Harvest the cells and lyse them using a suitable lysis buffer.
-
Extract total RNA using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
-
Library Preparation:
-
Perform poly(A) selection to enrich for mRNA.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library using PCR.
-
Assess the quality and quantity of the prepared library.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads (e.g., using FastQC).
-
Align the reads to a reference genome using a splice-aware aligner (e.g., STAR).
-
Quantify gene expression levels (e.g., using featureCounts or Salmon).
-
Perform differential gene expression analysis between metformin-treated and control samples (e.g., using DESeq2 or edgeR).
-
Conduct pathway and gene ontology enrichment analysis on the differentially expressed genes.
-
Visualizations
Experimental Workflow for Transcriptomic Analysis
Caption: A generalized workflow for a transcriptomic study investigating the effects of metformin.
Metformin's Effect on the AMPK/mTOR Signaling Pathway
Caption: Metformin activates AMPK, which in turn inhibits the mTORC1 signaling pathway.
References
Safety Operating Guide
Personal protective equipment for handling Tiformin
Disclaimer: Information regarding specific safety protocols for Tiformin is limited. The following guidance is based on best practices for handling similar chemical compounds, primarily Metformin, a structurally related biguanide. Researchers should always consult a comprehensive, substance-specific Safety Data Sheet (SDS) if available and perform a thorough risk assessment before handling this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes recommendations for personal protective equipment (PPE), operational procedures for safe handling, and disposal plans.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE based on the hazard profile of analogous compounds.
| Body Part | Recommended Protection | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always use two pairs of chemotherapy gloves when handling potentially hazardous drugs. |
| Eyes | Safety glasses or goggles | Should provide a complete seal around the eyes. |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, especially when there is a risk of splashes or aerosol generation. |
| Body | Laboratory coat or gown | A disposable, fluid-resistant gown is preferred. |
| Respiratory | NIOSH-approved respirator | Required when handling powders outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of airborne particles. |
Operational Plan for Handling this compound
A systematic approach to handling this compound in a laboratory setting is crucial to maintain a safe working environment.
Workflow for Safe Handling of this compound
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
